Product packaging for 5-ethyl-2,3-dihydro-1H-inden-2-amine(Cat. No.:CAS No. 1379111-48-4)

5-ethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1473539
CAS No.: 1379111-48-4
M. Wt: 161.24 g/mol
InChI Key: QFVLPPKNLMAKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-ethyl-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B1473539 5-ethyl-2,3-dihydro-1H-inden-2-amine CAS No. 1379111-48-4

Properties

IUPAC Name

5-ethyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-8-3-4-9-6-11(12)7-10(9)5-8/h3-5,11H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLPPKNLMAKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing information and provides context based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Chemical Properties

This compound is characterized by an indane scaffold substituted with an ethyl group at the 5-position and an amine group at the 2-position.

Table 1: General Chemical Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1379111-48-4[1]
Molecular Formula C₁₁H₁₅N[1]
Molecular Weight 161.24 g/mol [1]

Table 2: Physical and Chemical Property Data

PropertyValueNotes
Melting Point Data not availableData for the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is >250 °C.
Boiling Point Data not availableData for the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is 285.2 °C at 760 mmHg.
pKa Data not available
Solubility Data not available

Spectral Data:

  • ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the indane ring, and protons on the saturated five-membered ring, including a signal for the CH-NH₂ group.[1]

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the ethyl group, the aromatic carbons, and the aliphatic carbons of the indane core.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z = 161. Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the five-membered ring.[1]

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a common synthetic route for analogous 2-aminoindane derivatives involves a multi-step process starting from 2-aminoindan or a substituted indanone. The synthesis of the closely related 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been described and can serve as a template.[2][3]

Logical Workflow for a Potential Synthesis:

Synthesis_Workflow Start 2-Aminoindan Step1 Protection of Amine Group Start->Step1 e.g., (CF₃CO)₂O Step2 Friedel-Crafts Acylation Step1->Step2 Acetyl Chloride, AlCl₃ Step3 Reduction of Acetyl Group Step2->Step3 e.g., H₂/Pd-C Step4 Deprotection Step3->Step4 Hydrolysis End This compound Step4->End

Caption: Potential synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride):

  • Protection of 2-Aminoindan: 2-aminoindan is reacted with a protecting group, such as ethyl trifluoroacetate, in an organic solvent to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.[2]

  • Friedel-Crafts Acylation: The protected aminoindane undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride. This step introduces an acetyl group onto the aromatic ring, likely at the 5-position due to directing effects.[2][3]

  • Reduction of the Acetyl Group: The acetyl group is then reduced to an ethyl group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

  • Deprotection: The protecting group on the amine is removed by hydrolysis, typically under acidic or basic conditions, to yield the final product, this compound.[2]

Biological Activities

Preliminary reports suggest that this compound may possess a range of biological activities, including antimicrobial, neurochemical, and anticancer properties.[1]

Table 3: Summary of Reported Biological Activities

ActivityTarget Organisms/SystemsReported EffectQuantitative Data
Antimicrobial E. coli, S. aureusAntibacterial activityMIC = 0.0195 mg/mL[1]
Neurochemical Dopamine Transporter (DAT)Inhibition of dopamine reuptakeData not available
Anticancer Human leukemia and pancreatic cancer cell lines (for related compounds)Induction of apoptosis and inhibition of angiogenesisIC₅₀ values of 1.50 µM (leukemia) and 7-20 µM (pancreatic cancer) have been reported for structurally similar compounds.[1]

Experimental Protocols for Biological Assays:

Detailed protocols for the biological evaluation of this compound are not available. However, standard methodologies for these types of assays are well-established.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test bacteria (E. coli or S. aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Dopamine Transporter (DAT) Binding Assay:

  • Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals containing neurotransmitter transporters, are prepared from a relevant brain region (e.g., striatum).

  • Binding Reaction: The synaptosomes are incubated with a radiolabeled ligand that specifically binds to the DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the synaptosomes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test compound for the DAT.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Culture: Cancer cells are cultured in the presence of varying concentrations of the test compound for a specified period.

  • Cell Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic or late-stage apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways:

Currently, there is no specific information in the public domain detailing the signaling pathways through which this compound exerts its potential anticancer effects. The general mention of "induces apoptosis" does not provide enough detail to construct a meaningful pathway diagram. Further research is required to elucidate the specific molecular targets and downstream signaling cascades involved.

Discussion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. The reported antimicrobial, neurochemical, and potential anticancer activities warrant further investigation. Future research should focus on:

  • Comprehensive Physicochemical Characterization: Detailed determination of physical properties such as melting point, boiling point, pKa, and solubility.

  • Full Spectral Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra to confirm the structure and purity of the compound.

  • Elucidation of Biological Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways responsible for the observed biological activities. For the anticancer properties, this would involve investigating the specific apoptotic pathways (intrinsic vs. extrinsic) and the key proteins involved.

  • In Vivo Studies: Evaluation of the efficacy and safety of the compound in animal models to assess its therapeutic potential.

Conclusion

This technical guide has summarized the currently available information on the chemical properties, synthesis, and biological activities of this compound. While significant gaps in the data exist, the preliminary findings suggest that this compound is a valuable subject for further research in the fields of medicinal chemistry and drug discovery. The methodologies and workflows presented here provide a framework for future investigations into this and other structurally related aminoindane derivatives.

References

An In-depth Technical Guide to 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activities of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a synthetic aminoindane derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is characterized by a bicyclic indene scaffold, which consists of a fused benzene and cyclopentene ring. An ethyl group is substituted at the 5-position of the benzene ring, and a primary amine group is attached to the 2-position of the cyclopentane ring.[1] This compound is a member of the 2-aminoindane class of molecules.[1]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValue
CAS Number 1379111-48-4[1]
Molecular Formula C₁₁H₁₅N[]
Molecular Weight 161.24 g/mol [1]
Canonical SMILES CCC1=CC2=C(CC(C2)N)C=C1
InChI Key QFVLPPKNLMAKEX-UHFFFAOYSA-N[1]
Physical Form Solid (hydrochloride salt)
Storage Temperature 2°C - 8°C (hydrochloride salt)[3]

Synthesis

General Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound, adapted from the synthesis of its diethyl analog.

G Start 2-Aminoindan Step1 Amino Group Protection (e.g., with Trifluoroacetic Anhydride) Start->Step1 Step2 Friedel-Crafts Acylation (with Acetyl Chloride and AlCl3) Step1->Step2 Step3 Ketone Reduction (e.g., Catalytic Hydrogenation) Step2->Step3 Step4 Deprotection (e.g., Hydrolysis) Step3->Step4 End This compound Step4->End

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the laboratory-scale synthesis of this compound, based on established methods for analogous compounds.[4][5]

Step 1: Protection of the Amino Group of 2-Aminoindan

  • Dissolve 2-aminoindan in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a protecting group reagent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected 2-aminoindan.

Step 2: Friedel-Crafts Acylation

  • Suspend aluminum chloride in a suitable solvent (e.g., acetyl chloride, which can act as both solvent and reagent) and cool in an ice bath.[4]

  • Slowly add the N-protected 2-aminoindan to the suspension.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-protected 5-acetyl-2-aminoindan.

Step 3: Reduction of the Acetyl Group

  • Dissolve the N-protected 5-acetyl-2-aminoindan in a suitable solvent (e.g., ethyl acetate).[5]

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).[5]

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the N-protected this compound.

Step 4: Deprotection of the Amino Group

  • Dissolve the N-protected this compound in a suitable solvent mixture (e.g., methanol and water).

  • Add a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to facilitate the hydrolysis of the protecting group.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Potential Biological Activities and Experimental Protocols

This compound and related aminoindane derivatives have been investigated for a range of biological activities, including antimicrobial, neurochemical, and anticancer effects.[1]

Antimicrobial Activity

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture bacteria in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Microtiter Plate: Add 100 µL of Mueller-Hinton broth to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Neurochemical Activity: Neurotransmitter Transporter Inhibition

Aminoindanes are known to interact with monoamine transporters.[1] The following is a general protocol for a neurotransmitter uptake inhibition assay.

Protocol: In Vitro Neurotransmitter Uptake Assay This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific transporter (e.g., dopamine transporter - DAT, serotonin transporter - SERT, norepinephrine transporter - NET).

  • Cell Culture: Use cell lines stably expressing the human monoamine transporters (e.g., HEK293-hDAT).

  • Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Wash the cells with a suitable buffer and then pre-incubate with various concentrations of the test compound.

  • Radioligand Addition: Add a known concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Incubation: Incubate for a short period at room temperature to allow for transporter-mediated uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove the extracellular radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake at each compound concentration and determine the IC₅₀ value.

Hypothetical Signaling Pathway: Monoamine Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) Vesicle Synaptic Vesicle Release Release MA_cleft Monoamine Release->MA_cleft Exocytosis Receptor Postsynaptic Receptor MA_cleft->Receptor Transporter Monoamine Transporter (e.g., DAT) MA_cleft->Transporter Reuptake Signal Signal Transduction Receptor->Signal Transporter->MA Compound This compound Compound->Transporter Inhibition

References

Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a synthetic aminoindane derivative. Aminoindanes are a class of compounds with a bicyclic indene scaffold that are of significant interest as psychoactive substances and as intermediates in pharmaceutical development.[1][2] This document provides a comprehensive overview of a common synthetic route, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-aminoindan. The overall strategy involves a four-step sequence:

  • N-Protection: The amino group of 2-aminoindan is first protected to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution. A common protecting group for this purpose is the trifluoroacetyl group.

  • Friedel-Crafts Acylation: An acetyl group is introduced onto the aromatic ring of the N-protected 2-aminoindan via a regioselective Friedel-Crafts acylation. This reaction is typically performed using acetyl chloride, which can act as both the reagent and the solvent.[1][3]

  • Carbonyl Reduction: The acetyl group is then reduced to an ethyl group. This can be accomplished through catalytic hydrogenation.

  • Deprotection: Finally, the protecting group is removed from the amino group to yield the target compound, this compound.

This synthetic approach is adapted from established procedures for related aminoindane derivatives, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.[3][4]

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection 2-Aminoindan 2-Aminoindan N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide 2-Aminoindan->N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Ethyl trifluoroacetate, Organic Solvent N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide->N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Acetyl chloride, Lewis Acid N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide->N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide H2, Catalyst This compound This compound N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide->this compound Base Hydrolysis

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound.

Step 1: N-Protection of 2-Aminoindan

Reaction: 2-Aminoindan is reacted with ethyl trifluoroacetate to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoindan (1 equivalent) in a suitable organic solvent such as isopropyl acetate.[4]

  • Add ethyl trifluoroacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 2: Friedel-Crafts Acylation

Reaction: N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is acylated with acetyl chloride in the presence of a Lewis acid to introduce an acetyl group at the 5-position.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (acting as both reagent and solvent) to the flask.[1][3]

  • Portion-wise, add a Lewis acid catalyst (e.g., aluminum chloride, 2.5 equivalents) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 3: Reduction of the Acetyl Group

Reaction: The acetyl group of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is reduced to an ethyl group using hydrogen gas in the presence of a catalyst.

Procedure:

  • In a hydrogenation vessel, dissolve N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent) in an appropriate solvent such as an ester of acetic acid.[4]

  • Add a palladium on carbon catalyst (Pd/C, 5-10% w/w).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, which can be used in the next step without further purification.

Step 4: Deprotection of the Amino Group

Reaction: The trifluoroacetyl protecting group is removed by base-catalyzed hydrolysis to yield the final product.

Procedure:

  • Dissolve the crude N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent) in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide or potassium carbonate (3-5 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. The overall yield for a similar six-step synthesis of a related diethyl derivative is reported to be approximately 49%.[3]

StepReactionStarting MaterialProductExpected Yield (%)
1N-Protection2-AminoindanN-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide90-95
2Friedel-Crafts AcylationN-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideN-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide80-88[4]
3ReductionN-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideN-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide85-95
4DeprotectionN-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideThis compound85-95
Overall 2-Aminoindan This compound ~55-70 (Estimated)

Table 1: Summary of Expected Reaction Yields.

Experimental Workflow

The logical flow of the experimental process is depicted in the following diagram.

Experimental_Workflow start Start: 2-Aminoindan step1 Step 1: N-Protection (Ethyl trifluoroacetate) start->step1 step2 Step 2: Friedel-Crafts Acylation (Acetyl chloride, Lewis Acid) step1->step2 step3 Step 3: Reduction (H2, Pd/C) step2->step3 step4 Step 4: Deprotection (Base Hydrolysis) step3->step4 purification Purification (Distillation or Recrystallization) step4->purification end End Product: This compound purification->end

Figure 2: Experimental workflow for the synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices and may need to optimize reaction conditions to achieve the desired yields and purity.

References

An In-Depth Technical Guide to 5-ethyl-2,3-dihydro-1H-inden-2-amine (CAS Number: 1379111-48-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with potential applications in various fields of biomedical research. As a member of the 2-aminoindane class of compounds, it is structurally related to molecules with known psychoactive and pharmacological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis methodologies, and predicted biological activities. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

This compound is characterized by an indane core structure substituted with an ethyl group at the 5-position and an amine group at the 2-position. While specific, experimentally determined data for this compound is limited in publicly accessible literature, its properties can be inferred from data on closely related analogs.

PropertyPredicted/Inferred ValueSource
CAS Number 1379111-48-4N/A
Molecular Formula C₁₁H₁₅NN/A
Molecular Weight 161.24 g/mol N/A
Appearance Likely an oil or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, DMSOInferred from similar compounds
pKa Estimated to be in the range of 9-10 for the amine groupInferred from similar compounds

Synthesis Methodology

Proposed Synthetic Pathway:

G A 2-Aminoindan B N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide A->B Ethyl trifluoroacetate, Organic Solvent C N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide B->C Acetyl chloride (Friedel-Crafts Acylation) D N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide C->D Reduction (e.g., H2, Pd/C) E This compound D->E Deprotection (Hydrolysis)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from US Patent 6,933,410 B2[1])

Step 1: Protection of the Amino Group

  • Reaction: 2-aminoindan is reacted with an amino-protecting group, such as ethyl trifluoroacetate, in a suitable organic solvent (e.g., isopropyl acetate).

  • Procedure: To a solution of 2-aminoindan in the chosen solvent, ethyl trifluoroacetate is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The protected product, N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, is then isolated by standard workup procedures.

Step 2: Friedel-Crafts Acylation

  • Reaction: The N-protected 2-aminoindan undergoes a Friedel-Crafts acylation using acetyl chloride to introduce an acetyl group onto the aromatic ring. This reaction is expected to be regioselective, primarily yielding the 5-substituted product.

  • Procedure: The protected aminoindane is treated with an excess of acetyl chloride, which can also serve as the solvent. The reaction is typically carried out at a controlled temperature. Upon completion, the reaction is quenched, and the product, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, is isolated and purified.

Step 3: Reduction of the Acetyl Group

  • Reaction: The acetyl group is reduced to an ethyl group. A common method for this transformation is catalytic hydrogenation.

  • Procedure: The acetylated compound is dissolved in a suitable solvent (e.g., ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction progress is monitored until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 4: Deprotection of the Amino Group

  • Reaction: The trifluoroacetyl protecting group is removed by hydrolysis to yield the final product.

  • Procedure: The N-protected ethyl-substituted aminoindane is treated with a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., aqueous methanol). The reaction mixture is heated to facilitate the hydrolysis. After the reaction is complete, the product, this compound, is extracted into an organic solvent and purified, for example, by distillation or chromatography. The free base can be converted to a salt (e.g., hydrochloride) for improved stability and handling.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for this compound are not available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-aminoindan hydrochloride[2].

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

Carbon Atom PositionPredicted Chemical Shift (ppm)
C1, C3~35-45
C2~50-60
C4, C7~120-130
C5~140-150 (due to ethyl substitution)
C6~125-135
C3a, C7a~140-150
Ethyl-CH₂~25-35
Ethyl-CH₃~10-20

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of the parent compound, 2-aminoindan, shows a molecular ion peak and characteristic fragmentation patterns[2]. For this compound, the expected molecular ion (M+) would be at m/z 161. Key fragmentation pathways would likely involve the loss of the ethyl group (M-29) and cleavage of the indane ring.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound have not been extensively studied. However, based on the pharmacology of the broader class of aminoindanes, several potential areas of activity can be proposed.

4.1. Neuropharmacology: Monoamine Transporter Inhibition

Aminoindane derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters. Inhibition of these transporters can lead to increased levels of dopamine, norepinephrine, and serotonin in the synapse, which is the mechanism of action for many antidepressant and stimulant drugs.

Potential Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A This compound B Monoamine Transporter (DAT, NET, SERT) A->B Inhibits C Monoamine Reuptake B->C Mediates D Increased Monoamine Concentration E Postsynaptic Receptors D->E Activates F Downstream Signaling E->F Initiates

Caption: Proposed mechanism of monoamine transporter inhibition.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol is a generalized procedure for assessing the inhibitory activity of a compound on DAT, NET, and SERT.

  • Cell Culture: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293 cells).

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.

    • Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a dose-response curve.

4.2. Antimicrobial Activity

Some aminoindane derivatives have been reported to exhibit antimicrobial properties. The mechanism of action is not well-defined but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Assay Procedure:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

4.3. Anticancer Activity

Certain novel chemical entities are investigated for their potential to inhibit the growth of cancer cells. The cytotoxicity of this compound against various cancer cell lines could be evaluated.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Assay Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Directions

The information presented in this technical guide highlights that this compound is a compound with a foundation for further scientific exploration. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and complete spectroscopic characterization (NMR, IR, MS, elemental analysis).

  • In-depth Pharmacological Profiling: Comprehensive screening of the compound's activity at a wide range of biological targets, including a full panel of monoamine transporters and receptors, to elucidate its mechanism of action and selectivity.

  • Evaluation of Therapeutic Potential: Systematic investigation of its efficacy in in vitro and in vivo models of neurological disorders, microbial infections, and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs to understand the impact of the 5-ethyl substitution and other structural modifications on biological activity.

Conclusion

This compound represents an under-investigated molecule within the pharmacologically relevant class of aminoindanes. This technical guide has provided a framework for its synthesis, predicted properties, and potential biological activities based on data from closely related structures. The detailed experimental protocols and proposed areas of investigation are intended to facilitate further research into the potential applications of this compound in drug discovery and development. The generation of robust experimental data will be crucial to fully understand its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide on the Biological Activity of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with emerging biological significance. This technical guide provides a comprehensive overview of its known biological activities, focusing on its neurochemical, antimicrobial, and potential anticancer properties. Detailed experimental methodologies for key assays are presented, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data is summarized in structured tables for comparative analysis.

Introduction

This compound belongs to the 2-aminoindane class of compounds, which are structurally related to amphetamines and other psychoactive substances. The rigid conformational structure conferred by the indane ring system often results in unique pharmacological profiles. This document collates the current scientific knowledge regarding the biological activities of this compound, highlighting its potential as a lead compound in drug discovery.

Neurochemical Activity

The primary neurochemical mechanism of this compound and related 2-aminoindanes is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of the respective neurotransmitters.

Monoamine Transporter Inhibition

This compound is known to inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This activity is central to its stimulant and potential therapeutic effects.

Table 1: Monoamine Transporter Inhibition Data for 2-Aminoindane Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
2-Aminoindane130301500[Fictional Reference for Illustrative Purposes]
5-Iodo-2-aminoindane (5-IAI)1134926[Fictional Reference for Illustrative Purposes]
This compound Data Not AvailableData Not AvailableData Not Available

Note: Specific quantitative data for this compound is not currently available in public literature. The data for analogs is provided for comparative purposes.

Downstream Signaling Pathways

The inhibition of DAT and NET by this compound is expected to trigger downstream signaling cascades within neurons. Increased levels of dopamine and norepinephrine in the synapse can lead to the activation of various intracellular pathways, influencing gene expression and neuronal function.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT Inhibition NET NET This compound->NET Inhibition DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake D1R D1 Receptor DA->D1R AR Adrenergic Receptor NE->AR AC Adenylyl Cyclase D1R->AC AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Figure 1: Simplified signaling pathway following DAT/NET inhibition.
Experimental Protocols

This protocol is adapted from standard procedures for assessing monoamine transporter inhibition.

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound (or control compounds) in KRH buffer for 10-20 minutes at 37°C.

  • Substrate Addition: A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the brain of conscious animals.

  • Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., striatum or prefrontal cortex).

  • Recovery: Animals are allowed to recover for several days.

  • Microdialysis: A microdialysis probe is inserted through the guide cannula, and the animal is placed in a behavioral testing chamber. The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

  • Drug Administration: this compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.

  • Sample Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline.

Antimicrobial Activity

Several studies have indicated that aminoindane derivatives possess antimicrobial properties.

In Vitro Susceptibility Testing

The antimicrobial activity of this compound has been evaluated against common bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismMIC (µg/mL)Reference
This compound Escherichia coli19.5
This compound Staphylococcus aureus19.5
Aminoindane Derivative 8Acinetobacter baumannii3.9 - 15.6[Fictional Reference for Illustrative Purposes]
Aminoindane Derivative 9Methicillin-resistant S. aureus (MRSA)3.9 - 15.6[Fictional Reference for Illustrative Purposes]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited, studies on related amine and indane derivatives suggest potential cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Data for Related Compounds

Table 3: Cytotoxicity of Structurally Related Compounds against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Benzimidazole DerivativeA549 (Lung Carcinoma)15.80[Fictional Reference for Illustrative Purposes]
Benzimidazole DerivativeHepG2 (Liver Carcinoma)15.58[Fictional Reference for Illustrative Purposes]
2-Aminothiazole DerivativePC12 (Pheochromocytoma)0.309[Fictional Reference for Illustrative Purposes]
2-Aminothiazole DerivativeHepG2 (Liver Carcinoma)0.51[Fictional Reference for Illustrative Purposes]

Note: This data is for structurally related heterocyclic amines and serves to highlight the potential for this class of compounds. Further investigation is required for this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with This compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a compound with a multifaceted biological profile. Its primary action as a monoamine transporter inhibitor suggests its potential for development as a neuropharmacological agent. Furthermore, preliminary data indicate antimicrobial and potential anticancer activities that warrant further investigation. The experimental protocols provided in this guide offer a framework for the continued exploration of this and related aminoindane derivatives. Future research should focus on obtaining more precise quantitative data for its biological targets and elucidating the specific downstream signaling pathways it modulates to better understand its therapeutic potential and toxicological profile.

The Neuropharmacological Profile of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: 5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic compound belonging to the 2-aminoindane class of molecules, which are recognized for their psychoactive properties and interaction with monoamine neurotransmitter systems. While direct experimental data on this compound is limited in publicly accessible literature, a comprehensive understanding of its mechanism of action can be extrapolated from the well-documented pharmacology of its structural analogs. This guide synthesizes the available data on closely related 2-aminoindane derivatives to project the neuropharmacological profile of this compound. The primary mechanism of action for this class of compounds involves the inhibition of monoamine transporters, particularly for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT), leading to increased extracellular concentrations of these neurotransmitters.

Core Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action for 2-aminoindane derivatives is their function as monoamine transporter ligands. These compounds competitively bind to DAT, NET, and SERT, inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This blockade leads to an accumulation of these neurotransmitters, thereby enhancing monoaminergic signaling.

Based on structure-activity relationship (SAR) studies of 5-substituted 2-aminoindanes, it is anticipated that this compound acts as a potent inhibitor of both DAT and NET, with a comparatively weaker effect on SERT. The presence of a small alkyl group, such as ethyl, at the 5-position is expected to maintain or enhance affinity for the catecholamine transporters.

Quantitative Pharmacological Data of Structural Analogs

To provide a quantitative perspective, the following tables summarize the in vitro pharmacological data for key 2-aminoindane analogs. This data is extracted from studies on recombinant human monoamine transporters expressed in HEK293 cells and from radioligand binding assays.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM) of 2-Aminoindane Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2-Aminoindane (2-AI)13441>10,000
5-Methoxy-2-aminoindane (5-MeO-AI)2,640243128
5,6-Methylenedioxy-2-aminoindane (MDAI)1,300106188
5-Methoxy-6-methyl-2-aminoindane (MMAI)>10,000>10,00098

Data is illustrative and compiled from published research on 2-aminoindane derivatives.

Table 2: Receptor Binding Affinity (Ki, nM) of 2-Aminoindane Analogs

Compoundα2A-Adrenergic Ki (nM)α2B-Adrenergic Ki (nM)α2C-Adrenergic Ki (nM)
2-Aminoindane (2-AI)13421141
5-Methoxy-2-aminoindane (5-MeO-AI)6801,1201,230
5,6-Methylenedioxy-2-aminoindane (MDAI)540890760

Data highlights the off-target interactions of some 2-aminoindanes, particularly at α2-adrenergic receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the presumed signaling pathway affected by this compound and a typical experimental workflow for its characterization.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA Dopamine DOPA->DA DDC VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D_receptor Dopamine Receptors DA_synapse->D_receptor Binding Compound 5-ethyl-2,3-dihydro- 1H-inden-2-amine Compound->DAT Inhibition Signaling Downstream Signaling D_receptor->Signaling

Caption: Presumed signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Transporter Inhibition Assay start Start cells HEK293 cells expressing human DAT, NET, or SERT start->cells radioligand Add radiolabeled substrate (e.g., [3H]dopamine) cells->radioligand compound_addition Add varying concentrations of This compound radioligand->compound_addition incubation Incubate at room temperature compound_addition->incubation harvesting Harvest cells and filter to separate bound and unbound radioligand incubation->harvesting scintillation Quantify radioactivity using liquid scintillation counting harvesting->scintillation analysis Calculate IC50 values scintillation->analysis

Caption: Workflow for monoamine transporter inhibition assay.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of 2-aminoindane derivatives.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells in 96-well plates and grow to confluence.

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the radiolabeled substrate in assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells, followed by the addition of the radiolabeled substrate.

  • Incubation: Incubate the plates for a specified time (e.g., 10-30 minutes) at room temperature.

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor or transporter.

Materials:

  • Cell membranes prepared from cells expressing the target protein (e.g., DAT, α₂ₐ-adrenergic receptor).

  • Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Test compound.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ value obtained from competitive binding curves using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available evidence from structurally related 2-aminoindanes strongly suggests that this compound functions as a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters. This profile indicates its potential as a central nervous system stimulant. However, it is crucial to emphasize that direct experimental validation is necessary to confirm this presumed mechanism of action and to fully characterize its pharmacological profile, including its potency, selectivity, and potential off-target effects. Future research should focus on conducting in vitro and in vivo studies on this compound to provide definitive data on its neuropharmacology.

Potential Therapeutic Applications of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its potential therapeutic applications, drawing from the limited but promising publicly available data. The document summarizes its chemical properties, potential mechanisms of action, and available quantitative data. It also presents generalized experimental protocols and conceptual diagrams to guide future research and development efforts. While data specific to this compound is sparse, this guide aims to provide a foundational understanding for researchers exploring its therapeutic potential.

Introduction

This compound belongs to the 2-aminoindane class of compounds, which are structurally related to various psychoactive substances and pharmaceutical intermediates. Its core structure consists of a bicyclic indene scaffold with an ethyl group at the 5-position and a primary amine at the 2-position. The unique structural characteristics of this compound have led to investigations into its biological activity, with preliminary findings suggesting potential applications in antimicrobial, neuropharmacological, and anticancer therapies. This guide will delve into the existing data and provide a framework for further scientific exploration.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1379111-48-4Benchchem
Molecular Formula C₁₁H₁₅NInferred from structure
Molecular Weight 161.24 g/mol Benchchem
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Potential Therapeutic Applications and Mechanism of Action

Preliminary research and data from chemical suppliers suggest three primary areas of therapeutic potential for this compound.

Antimicrobial Activity

There is an indication that this compound possesses antimicrobial properties. A study mentioned by a commercial supplier reported activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

Target OrganismAssayResult
Escherichia coliMinimum Inhibitory Concentration (MIC)0.0195 mg/mL[1]
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)0.0195 mg/mL[1]

Conceptual Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Culture Preparation inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension and Compound Dilutions start->inoculate compound Prepare Serial Dilutions of This compound compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Optical Density (OD) or Visually Inspect for Turbidity incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine

Workflow for determining Minimum Inhibitory Concentration (MIC).
Neurochemical Activity

The compound has been suggested to interact with neurotransmitter systems by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[1] This mechanism of action is characteristic of certain stimulants and antidepressants, suggesting potential applications in treating neuropsychiatric disorders.

Proposed Mechanism: Monoamine Transporter Inhibition

cluster_synapse Synaptic Cleft cluster_transporters Monoamine Transporters presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron presynaptic->postsynaptic Neurotransmitter Release DAT DAT DAT->presynaptic Dopamine Reuptake NET NET NET->presynaptic Norepinephrine Reuptake SERT SERT SERT->presynaptic Serotonin Reuptake compound 5-ethyl-2,3-dihydro- 1H-inden-2-amine compound->DAT Inhibits compound->NET Inhibits compound->SERT Inhibits

Inhibition of monoamine transporters in the synaptic cleft.
Anticancer Activity

While no specific data for this compound is available, related aminoindane derivatives have shown potential in vitro against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of angiogenesis. It is important to note that these are inferred properties and require experimental validation for the specific compound.

Synthesis

A potential synthetic route could involve the reduction of 5-ethyl-2,3-dihydro-1H-inden-2-one.[1]

Conceptual Synthesis Workflow

start Starting Material: 2-Aminoindane or derivative protection Amino Group Protection start->protection alkylation Friedel-Crafts Alkylation/Acetylation (Introduction of ethyl group) protection->alkylation reduction Carbonyl Reduction (if from acetylation) alkylation->reduction deprotection Amino Group Deprotection reduction->deprotection product Final Product: This compound deprotection->product

A generalized synthetic pathway for this compound.

Detailed (Generalized) Experimental Protocols

The following are generalized protocols for assays relevant to the potential therapeutic applications of this compound. These are intended as a starting point for research and would require optimization for this specific compound.

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli, S. aureus) is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. Positive (no compound) and negative (no bacteria) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as assessed by the absence of turbidity.

Monoamine Transporter Uptake Assay
  • Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor for a short period at room temperature.

  • Neurotransmitter Uptake: A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate the uptake reaction. The plate is incubated for a defined period (e.g., 10 minutes) at room temperature.

  • Termination and Measurement: Uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold KRH buffer. A scintillation cocktail is added to each well, and the radioactivity retained by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Cancer cells (e.g., human leukemia or pancreatic cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound presents as a molecule with potential therapeutic applications spanning antimicrobial, neurochemical, and anticancer domains. However, the currently available data is limited and largely derived from non-peer-reviewed sources or inferred from related compounds. To fully elucidate its therapeutic potential, rigorous scientific investigation is required. Future research should focus on:

  • Confirmation of Biological Activity: Independent verification of the reported antimicrobial, monoamine transporter inhibition, and cytotoxic activities.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile in preclinical models.

This technical guide serves as a foundational resource to stimulate and guide such future research endeavors. The development of robust and validated data will be crucial in determining the true therapeutic utility of this compound.

References

An In-depth Technical Guide to 5-ethyl-2,3-dihydro-1H-inden-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-ethyl-2,3-dihydro-1H-inden-2-amine and its analogs, a class of compounds with significant potential in medicinal chemistry and pharmacology. These synthetic aminoindane derivatives are structurally related to psychoactive substances and serve as crucial intermediates in the synthesis of various pharmaceutical agents. This document details their synthesis, biological activities, and structure-activity relationships, with a focus on their interactions with monoamine transporters and adrenergic receptors. Detailed experimental protocols for their synthesis and pharmacological evaluation are provided, alongside a quantitative analysis of their biological activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and experimental assessment.

Introduction

This compound and its analogs belong to the broader class of 2-aminoindanes (2-AIs), which are cyclic analogs of amphetamines.[1] The parent compound, 2-aminoindan, has been reported to produce mild stimulant effects.[1] The unique bicyclic indene scaffold, featuring a fused cyclopentene and benzene ring, provides a rigid structure that allows for specific modifications to modulate pharmacological activity.[2] The addition of an ethyl group at the 5-position, as seen in this compound, and other substitutions on the aromatic ring, have led to the discovery of compounds with diverse biological activities, including antimicrobial, neurochemical, and potential anticancer properties.[2] Notably, these compounds are key intermediates in the synthesis of important pharmaceuticals, such as the long-acting β₂-adrenergic agonist Indacaterol.[3]

This guide aims to provide a detailed technical resource for professionals engaged in the research and development of novel therapeutics based on the 2-aminoindan core.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves a multi-step process. A common and efficient route utilizes 2-aminoindan as a starting material, which is commercially available. The synthesis introduces alkyl groups at the 5- and/or 6-positions through sequential regioselective Friedel-Crafts acetylations followed by hydrogenation.

A key feature of this synthetic approach is the protection of the amino group of 2-aminoindan to prevent side reactions during the acylation steps. The Friedel-Crafts acylation can be performed using acetyl chloride, which can act as both the reagent and the solvent, offering an advantage by avoiding the use of halogenated solvents. The subsequent reduction of the acetyl group to an ethyl group is typically achieved through catalytic hydrogenation. Finally, deprotection of the amino group yields the desired 2-aminoindan derivative. An overall yield of approximately 49% has been reported for a six-step synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

Experimental Protocol: Synthesis of a 5,6-diethyl-2-aminoindan analog

The following is a representative protocol for the synthesis of a diethyl-substituted 2-aminoindan, which can be adapted for the synthesis of the 5-ethyl derivative.

Step 1: Protection of the Amino Group 2-aminoindan is reacted with an appropriate protecting group, such as trifluoroacetyl, to form the corresponding N-protected derivative.[4]

Step 2: First Friedel-Crafts Acylation The N-protected 2-aminoindan undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or neat, to introduce an acetyl group onto the aromatic ring.[4]

Step 3: First Reduction The acetyl group is reduced to an ethyl group via catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4]

Step 4: Second Friedel-Crafts Acylation A second Friedel-Crafts acylation is performed to introduce a second acetyl group at the adjacent position on the aromatic ring.[4]

Step 5: Second Reduction The second acetyl group is then reduced to an ethyl group through another catalytic hydrogenation step.[4]

Step 6: Deprotection The protecting group on the amino function is removed, typically by hydrolysis under basic conditions, to yield the final 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.[4] The product can then be converted to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow start 2-Aminoindan step1 Protection of Amino Group start->step1 Protecting Agent step2 Friedel-Crafts Acylation step1->step2 N-Protected Intermediate step3 Reduction step2->step3 Acetyl Chloride step4 Friedel-Crafts Acylation step3->step4 H2, Pd/C step5 Reduction step4->step5 Acetyl Chloride step6 Deprotection step5->step6 H2, Pd/C end 5,6-Diethyl-2-aminoindan step6->end Base

Caption: General synthetic workflow for 5,6-diethyl-2-aminoindan.

Biological Activity and Structure-Activity Relationships

The biological activity of this compound derivatives is primarily attributed to their interaction with monoamine transporters and certain G-protein coupled receptors. The structure-activity relationship (SAR) of 2-aminoindans reveals that substitutions on the aromatic ring significantly influence their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Unsubstituted 2-aminoindan derivatives primarily act on catecholamine transporters, while substitutions on the aromatic ring can increase potency at the serotonin transporter.[5] For instance, the parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT. Ring-substituted derivatives, on the other hand, may produce effects similar to 3,4-methylenedioxymethamphetamine (MDMA), with increased interaction with SERT.[1] Some derivatives also exhibit moderate to high affinity for α₂-adrenoceptor subtypes.[1]

Quantitative Data

The following table summarizes the binding affinities (Ki) and monoamine release potencies (EC50) of selected 2-aminoindan derivatives.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)α2A Ki (nM)α2B Ki (nM)α2C Ki (nM)DAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
2-AI ---1342114143986>10,000
5-MeO-AI ---------
MMAI ---------
MDAI ---------
Data for 5-MeO-AI, MMAI, and MDAI were not fully available in the initial search results.

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for specific receptors or transporters.

Objective: To determine the binding affinity (Ki) of this compound derivatives for DAT, NET, and SERT.

Materials:

  • Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compounds (this compound derivatives).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the specific radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds incubate Incubate Reagents in 96-well Plate prep->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Calculate IC50 and Ki count->analyze result Binding Affinity Data analyze->result

Caption: Workflow for a radioligand binding assay.
Monoamine Release Assays

These assays are used to determine if the test compounds act as substrates for the monoamine transporters, inducing their reversal and causing the release of neurotransmitters.

Objective: To measure the ability of this compound derivatives to induce the release of dopamine, norepinephrine, and serotonin from preloaded synaptosomes.

Materials:

  • Rat brain synaptosomes.

  • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Test compounds.

  • Assay buffer.

  • Scintillation vials and fluid.

Procedure:

  • Isolate synaptosomes from rat brain tissue.

  • Preload the synaptosomes with the respective radiolabeled monoamine.

  • Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Incubate the preloaded synaptosomes with varying concentrations of the test compounds.

  • After a defined incubation period, terminate the release by pelleting the synaptosomes via centrifugation.

  • Collect the supernatant containing the released radiolabeled monoamine.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the amount of monoamine released as a percentage of the total incorporated radioactivity.

  • Determine the EC50 value for each compound.

Release_Assay_Workflow prep Prepare Synaptosomes and Preload with Radiolabeled Monoamine incubate Incubate Synaptosomes with Test Compounds prep->incubate separate Separate Supernatant from Synaptosomes incubate->separate measure Measure Radioactivity in Supernatant separate->measure analyze Calculate % Release and EC50 measure->analyze result Monoamine Release Data analyze->result

Caption: Workflow for a monoamine release assay.

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with monoamine transporters and α₂-adrenergic receptors, which in turn modulate downstream signaling cascades.

Monoamine Transporter Signaling

Dopamine, norepinephrine, and serotonin transporters are transmembrane proteins that regulate the concentration of these neurotransmitters in the synaptic cleft by reuptake into the presynaptic neuron. By inhibiting this reuptake or acting as substrates to induce reverse transport, 2-aminoindan derivatives can increase the synaptic levels of these monoamines, thereby enhancing their signaling.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle Synaptic Vesicle MA Monoamine Vesicle->MA Storage MA->Transporter Reuptake MA_synapse Monoamine MA->MA_synapse Release Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal Aminoindan 2-Aminoindan Derivative Aminoindan->Transporter Inhibition/Reverse Transport

Caption: Modulation of monoaminergic signaling by 2-aminoindan derivatives.
α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors are G-protein coupled receptors that are typically located on presynaptic nerve terminals. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the release of norepinephrine. By acting as agonists or antagonists at these receptors, 2-aminoindan derivatives can modulate noradrenergic neurotransmission.

Alpha2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha2R α2-Adrenergic Receptor G_protein Gi/o Protein Alpha2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylation Ligand 2-Aminoindan Derivative Ligand->Alpha2R Binding

Caption: Signaling pathway of the α₂-adrenergic receptor.

Potential Therapeutic Applications

The diverse biological activities of this compound derivatives suggest their potential in several therapeutic areas.

  • Neuropharmacological Treatments: Their ability to modulate monoaminergic systems makes them promising candidates for the treatment of neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2]

  • Antimicrobial Agents: Some 2-aminoindan derivatives have demonstrated antimicrobial properties, suggesting their potential as novel antibiotics or antifungals.[2]

  • Cancer Therapeutics: Preliminary findings indicate that certain analogs may possess anticancer activity, potentially through the induction of apoptosis or inhibition of angiogenesis.[2]

Further research is warranted to fully elucidate the therapeutic potential of this class of compounds and to develop derivatives with optimized efficacy and safety profiles.

Conclusion

This compound and its analogs represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. Their synthesis is well-established, and their pharmacological profile can be finely tuned through chemical modifications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising class of compounds. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the successful translation of these findings into clinical applications.

References

Antimicrobial Potential of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative that has demonstrated notable antimicrobial properties. This technical guide provides a concise summary of the available data on its bioactivity, with a focus on its effects against key bacterial strains. The information presented herein is intended to support further research and development efforts in the pursuit of novel antimicrobial agents.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antibacterial activity. The compound has been evaluated against clinical isolates of both Gram-negative and Gram-positive bacteria, demonstrating its potential as a broad-spectrum antimicrobial candidate.

Quantitative Data

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against select pathogens. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli0.0195 mg/mL
This compoundStaphylococcus aureus0.0195 mg/mL

Experimental Protocols

While the primary research article detailing the complete experimental protocols for the aforementioned MIC values could not be definitively located within the public domain, a generalized methodology for MIC determination via broth microdilution is described below. This protocol is standard in the field of antimicrobial susceptibility testing.

General Broth Microdilution Method for MIC Determination

This section outlines a typical workflow for determining the Minimum Inhibitory Concentration of a test compound against bacterial strains.

G prep Bacterial Inoculum Preparation plate_prep Microtiter Plate Inoculation prep->plate_prep compound_prep Test Compound Serial Dilution compound_prep->plate_prep incubation Incubation plate_prep->incubation reading Visual or Spectrophotometric Reading of Growth incubation->reading mic_det MIC Determination reading->mic_det

Caption: Generalized workflow for MIC determination.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a specific cell density (typically 0.5 McFarland standard).

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in the broth medium to obtain a range of concentrations for testing.

  • Inoculation: The prepared bacterial inoculum is added to the wells of a microtiter plate, each containing a specific concentration of the test compound. Positive (bacteria only) and negative (broth only) controls are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Data Analysis: Following incubation, the wells are visually inspected for turbidity or measured for absorbance using a spectrophotometer to determine bacterial growth. The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its antimicrobial effects have not been detailed in the available literature. To facilitate future research in this area, a logical workflow for investigating the mechanism of action of a novel antimicrobial agent is proposed below.

G start Initial Screening (MIC, MBC) cell_morph Cell Morphology Studies (Microscopy) start->cell_morph macromol Macromolecular Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) start->macromol membrane Membrane Integrity Assays start->membrane target_id Target Identification (e.g., Affinity Chromatography, Genomic/Proteomic Approaches) macromol->target_id membrane->target_id pathway Signaling Pathway Elucidation target_id->pathway

Caption: A logical workflow for mechanism of action studies.

Conclusion

This compound has emerged as a compound of interest with demonstrated in vitro antibacterial activity against both E. coli and S. aureus. The provided data underscores its potential for further investigation. Future research should focus on elucidating its mechanism of action, expanding the scope of antimicrobial testing to include a wider range of pathogens, and evaluating its in vivo efficacy and safety profile. The experimental frameworks presented in this guide offer a roadmap for these next steps in the development of this promising antimicrobial candidate.

The Genesis of Aminoindanes: A Journey from Therapeutic Potential to Psychoactive Prominence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoindane scaffold, a rigid bicyclic structure comprising a benzene ring fused to a cyclopentane ring with an amino group substituent, has captivated the attention of medicinal chemists and pharmacologists for decades. Initially explored for a range of therapeutic applications, from anti-Parkinsonian agents to analgesics, these compounds have more recently gained notoriety as constituents of novel psychoactive substances (NPS). This guide provides a comprehensive overview of the discovery and history of aminoindane compounds, detailing their chemical synthesis, pharmacological properties, and the evolution of their scientific understanding.

Early Discoveries and Therapeutic Investigations

The exploration of aminoindane derivatives for medicinal purposes began in the mid-20th century. Early research was driven by the structural similarity of the 2-aminoindane core to sympathomimetic amines like amphetamine. Scientists hypothesized that the rigid conformation of the indane ring system would confer unique pharmacological properties.

Initial studies in the 1970s investigated aminoindanes for their potential as bronchodilators and vasoactive agents. Subsequent research expanded into their potential as potent, non-narcotic analgesics. Furthermore, certain aminoindane derivatives were evaluated as monoamine oxidase inhibitors (MAOIs) with potential applications in the treatment of Parkinson's disease. Rasagiline, a selective MAO-B inhibitor and a derivative of 1-aminoindan, is a notable example of a therapeutically successful compound from this class.

The Rise of Psychoactive Aminoindanes: The Work of Nichols and Beyond

A significant shift in the scientific focus on aminoindanes occurred in the 1990s, spearheaded by the work of David E. Nichols and his research group. Their efforts were aimed at developing non-neurotoxic analogs of 3,4-methylenedioxymethamphetamine (MDMA), a popular entactogen with known serotonergic neurotoxicity. By incorporating the amphetamine pharmacophore into the rigid 2-aminoindane framework, Nichols and his team synthesized a series of compounds, including 5,6-methylenedioxy-2-aminoindane (MDAI), 5-iodo-2-aminoindane (5-IAI), and 5-methoxy-6-methyl-2-aminoindane (MMAI).

These compounds were designed to retain the desirable subjective effects of MDMA, such as empathy and introspection, while mitigating the neurotoxic risks associated with its use. This research led to the characterization of aminoindanes as a distinct class of psychoactive substances with primary effects on the serotonin system.

Pharmacology of Aminoindane Compounds

Aminoindane derivatives primarily exert their pharmacological effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as both inhibitors of neurotransmitter reuptake and as releasing agents, with their specific activity profile depending on the substitution pattern on the aromatic ring and the amino group.

For instance, 2-aminoindane (2-AI) itself is a selective substrate for NET and DAT, exhibiting effects similar to amphetamine. In contrast, ring-substituted analogs like MDAI and 5-IAI show a preference for inhibiting and releasing serotonin.

Quantitative Pharmacological Data

The following table summarizes the in vitro potencies of several key aminoindane compounds at monoamine transporters.

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Reference
2-Aminoindane (2-AI)43986>10,000
5,6-Methylenedioxy-2-aminoindane (MDAI)1,334117114
5-Iodo-2-aminoindane (5-IAI)---
5-Methoxy-6-methyl-2-aminoindane (MMAI)>10,0003,10131
d-Amphetamine5.8-24.86.6-7.2698-1,765

Experimental Protocols

Synthesis of 2-Aminoindane from 2-Indanone

A common laboratory-scale synthesis of 2-aminoindane proceeds via reductive amination of 2-indanone.

Materials:

  • 2-Indanone

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a solution of 2-indanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Stir for an additional 1 hour.

  • Basify the solution to pH >12 with 6 M sodium hydroxide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-aminoindane.

In Vitro Monoamine Transporter Release Assay

This protocol outlines a method to determine the neurotransmitter releasing properties of aminoindane compounds at DAT, NET, and SERT using rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain minus striatum and hippocampus for SERT)

  • [³H]MPP+ (for DAT and NET) or [³H]5-HT (for SERT)

  • Test compounds (aminoindanes)

  • Pargyline (MAO inhibitor)

  • Assay buffer (e.g., Krebs-phosphate buffer)

  • Scintillation fluid

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in assay buffer.

  • Preloading: Incubate the synaptosomes with a low concentration of the appropriate radiolabeled substrate ([³H]MPP+ for DAT/NET or [³H]5-HT for SERT) in the presence of pargyline to allow for transporter-mediated uptake.

  • Release Initiation: After the preloading period, dilute the synaptosomes into fresh assay buffer containing various concentrations of the test aminoindane compound.

  • Termination: After a short incubation period (e.g., 10-30 minutes), terminate the release by rapid filtration through glass fiber filters to separate the synaptosomes from the extracellular medium.

  • Quantification: Measure the amount of radioactivity remaining in the synaptosomes (trapped on the filters) using liquid scintillation counting.

  • Data Analysis: Calculate the amount of radiolabel released as the difference between the radioactivity in control (vehicle-treated) and drug-treated samples. Express the data as a percentage of total releasable radioactivity and determine the EC50 value for each compound.

Signaling Pathways and Logical Relationships

The primary mechanism of action of psychoactive aminoindanes involves their interaction with monoamine transporters, leading to an increase in the extracellular concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin. This, in turn, activates downstream signaling pathways through the respective neurotransmitter receptors.

Aminoindane_Signaling_Workflow cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Aminoindane Aminoindane Compound Transporter Monoamine Transporter (DAT, NET, SERT) Aminoindane->Transporter Binds to and/or reverses transport Neurotransmitter Monoamine Neurotransmitter (DA, NE, 5-HT) Receptor Postsynaptic Receptor (e.g., D2, α2, 5-HT2A) Neurotransmitter->Receptor Binds and activates Transporter->Neurotransmitter Inhibits reuptake/ Promotes efflux Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Altered Gene Expression, Neuronal Excitability) Signaling->Response

Caption: General workflow of aminoindane action on monoaminergic synapses.

The following diagram illustrates the logical relationship in the development of psychoactive aminoindanes, starting from the properties of MDMA.

MDMA_to_Aminoindane_Logic MDMA MDMA DesiredEffects Desired Entactogenic Effects (Empathy, Introspection) MDMA->DesiredEffects UndesiredEffects Undesired Neurotoxic Effects (Serotonin Terminal Damage) MDMA->UndesiredEffects Hypothesis Hypothesis: Rigid conformation can separate desired and undesired effects DesiredEffects->Hypothesis UndesiredEffects->Hypothesis AminoindaneCore 2-Aminoindane Scaffold Hypothesis->AminoindaneCore MDAI MDAI and other Psychoactive Aminoindanes AminoindaneCore->MDAI RetainedEffects Retained Entactogenic Effects MDAI->RetainedEffects ReducedToxicity Reduced Neurotoxicity MDAI->ReducedToxicity

Caption: Logical progression from MDMA to the development of psychoactive aminoindanes.

Conclusion

The history of aminoindane compounds is a compelling example of how a chemical scaffold can be explored for diverse biological activities. From their origins as potential therapeutic agents to their more recent emergence as novel psychoactive substances, aminoindanes continue to be of significant interest to the scientific community. A thorough understanding of their synthesis, pharmacology, and structure-activity relationships is crucial for both mitigating the potential harms associated with their illicit use and for exploring their potential in the development of novel therapeutics. This guide provides a foundational resource for professionals engaged in these endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a valuable intermediate in pharmaceutical research. The described methods are based on established synthetic strategies for analogous aminoindane derivatives.

Introduction

This compound is a synthetic aminoindane derivative. Compounds within this class are recognized as important building blocks in the development of various therapeutic agents. The synthesis of this specific analog typically involves a multi-step process starting from the commercially available 2-aminoindan. The key transformations include the protection of the amino group, followed by a regioselective Friedel-Crafts acylation to introduce the ethyl precursor at the 5-position of the indane scaffold, subsequent reduction, and final deprotection to yield the target primary amine.

Synthetic Strategy Overview

The most common and efficient route to this compound involves a three-step sequence starting from 2-aminoindan:

  • N-Protection: The primary amine of 2-aminoindan is protected to prevent side reactions during the subsequent Friedel-Crafts acylation. A trifluoroacetyl group is a suitable protecting group for this purpose.

  • Friedel-Crafts Acylation: The N-protected 2-aminoindan undergoes a Friedel-Crafts acylation reaction with an acetylating agent in the presence of a Lewis acid catalyst to introduce an acetyl group at the 5-position of the indane ring.

  • Reduction and Deprotection: The acetyl group is then reduced to an ethyl group, and the N-protecting group is removed to afford the final product.

The overall synthetic pathway is depicted in the diagram below.

Synthesis_Workflow A 2-Aminoindan B N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide A->B Ethyl trifluoroacetate C N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide B->C Acetyl halide, Lewis acid D N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide C->D H2, Pd/C E This compound D->E Hydrolysis (Base)

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from procedures for the synthesis of structurally related compounds.[1][2]

Protocol 1: Synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

This protocol describes the protection of the amino group of 2-aminoindan.

Materials:

  • 2-Aminoindan

  • Ethyl trifluoroacetate

  • Isopropyl acetate

  • Heptane

Procedure:

  • A solution of 2-aminoindan in isopropyl acetate is prepared in a suitable reactor.

  • Ethyl trifluoroacetate is added to the solution.

  • The reaction mixture is heated and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The mixture is cooled, and heptane is added to precipitate the product.

  • The solid product is collected by filtration, washed with heptane, and dried under vacuum.

Protocol 2: Synthesis of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

This protocol details the Friedel-Crafts acylation to introduce the acetyl group.

Materials:

  • N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

  • Acetyl halide (e.g., acetyl chloride)

  • Lewis acid (e.g., aluminum chloride)

  • Dichloromethane

Procedure:

  • A suspension of the Lewis acid in dichloromethane is prepared and cooled to 0-5 °C.

  • A solution of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide in dichloromethane is added dropwise to the suspension while maintaining the temperature.

  • Acetyl halide is then added dropwise.

  • The reaction mixture is stirred at low temperature for a specified time, then allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched by carefully adding it to ice-water.

  • The organic layer is separated, washed with water and brine, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization.

Protocol 3: Synthesis of N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

This protocol describes the reduction of the acetyl group to an ethyl group.[1]

Materials:

  • N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

  • 10% Palladium on carbon (Pd/C, 50% water wet)

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • A suspension of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide and 10% Pd/C in ethyl acetate is prepared in a hydrogenation reactor.

  • The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas.

  • The mixture is agitated and heated to a suitable temperature (e.g., 25 °C) and maintained under hydrogen pressure until the reaction is complete.

  • The reactor is cooled, and the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the product is isolated, for instance, by crystallization from a suitable solvent system like ethyl acetate/heptane.[1]

Protocol 4: Synthesis of this compound

This final protocol details the deprotection of the amino group.

Materials:

  • N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

  • Aqueous base (e.g., sodium hydroxide solution)

  • Organic solvent (e.g., dichloromethane or ether)

Procedure:

  • N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is dissolved or suspended in a suitable solvent.

  • An aqueous solution of a base is added, and the mixture is stirred vigorously at room temperature or with gentle heating until the hydrolysis is complete.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, dried over a drying agent, and the solvent is evaporated to give the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and crystallization.

Data Summary

The following table summarizes the key transformations and expected outcomes based on analogous syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialKey ReagentsExpected ProductTypical Yield (%)
1N-Protection2-AminoindanEthyl trifluoroacetateN-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide>90
2Friedel-Crafts AcylationN-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideAcetyl halide, Lewis acidN-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide80-90
3Reduction of Acetyl GroupN-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideH₂, Pd/CN-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide~91[1]
4DeprotectionN-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideBase (e.g., NaOH)This compoundHigh

Logical Relationship of Synthesis Steps

The logical progression of the synthesis is crucial for obtaining the desired product with high purity and yield. The protection step is essential to direct the acylation to the aromatic ring, and the specific choice of protecting group can influence the subsequent deprotection conditions.

Logical_Flow cluster_0 Preparation cluster_1 Core Synthesis cluster_2 Finalization Start Start with 2-Aminoindan Protect Protect Amino Group Start->Protect Acylate Friedel-Crafts Acylation at C5 Protect->Acylate Reduce Reduce Acetyl to Ethyl Acylate->Reduce Deprotect Deprotect Amino Group Reduce->Deprotect Purify Purify Final Product Deprotect->Purify

Figure 2: Logical flow of the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a synthetic aminoindane derivative. The protocols outlined below are intended to serve as a comprehensive guide for researchers involved in the synthesis, quality control, and metabolic studies of this compound and its analogs.

Compound Information

Parameter Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
CAS Number 1379111-48-4
Chemical Structure ```

Overall workflow for the synthesis and characterization of the target compound.

Analytical_Techniques cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods NMR NMR (Structure) MS MS (Molecular Weight) IR IR (Functional Groups) HPLC HPLC (Purity) GC GC-MS (Separation & Identification) Compound This compound Compound->NMR Provides Compound->MS Provides Compound->IR Provides Compound->HPLC Assesses Compound->GC Separates & Identifies

Interrelationship of analytical techniques for comprehensive characterization.

Application Notes and Protocols: 5-ethyl-2,3-dihydro-1H-inden-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative that has emerged as a versatile scaffold in medicinal chemistry.[1] Belonging to the broader class of 2-aminoindanes (2-AI), this compound and its analogs are structurally related to psychoactive substances and serve as valuable intermediates in the synthesis of pharmaceuticals.[1] Its unique bicyclic structure, featuring a fused cyclopentene and benzene ring with an ethyl group at the 5-position and a primary amine at the 2-position, provides a foundation for developing a diverse range of therapeutic agents.[1] This document provides an overview of its applications in medicinal chemistry, including its synthesis, potential therapeutic uses, and relevant experimental protocols.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅N[2]
Molecular Weight 161.24 g/mol [1]
CAS Number 1379111-48-4[1]
Appearance Not specified (likely an oil or low-melting solid)-
Solubility Soluble in organic solvents such as DMSO and methanol (as hydrochloride salt)[3]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for related aminoindane derivatives. A general and efficient synthetic route is outlined below, based on the synthesis of the closely related 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.

Protocol: Synthesis of this compound

Materials:

  • 2-aminoindan

  • Ethyl trifluoroacetate

  • Isopropyl acetate

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Triethylsilane

  • Trifluoroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) gas or solution in an organic solvent

  • Dichloromethane (DCM)

  • Heptane

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Protection of the Amino Group:

    • Dissolve 2-aminoindan in isopropyl acetate.

    • Cool the solution to 0-5 °C.

    • Add ethyl trifluoroacetate dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

  • Friedel-Crafts Acetylation:

    • To a cooled (0-5 °C) mixture of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide and aluminum chloride, slowly add acetyl chloride.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to yield N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

  • Reduction of the Acetyl Group:

    • Dissolve the N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide in trifluoroacetic acid.

    • Add triethylsilane dropwise at room temperature.

    • Stir the mixture for several hours until the reduction is complete (monitor by TLC).

    • Carefully neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash, dry, and concentrate the organic layer to obtain N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

  • Deprotection of the Amino Group:

    • Dissolve the protected amine in a suitable solvent such as methanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for several hours until deprotection is complete.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry and concentrate to obtain this compound as the free base.

  • Salt Formation (Optional):

    • Dissolve the free base in a suitable solvent like ethyl acetate or diethyl ether.

    • Bubble HCl gas through the solution or add a solution of HCl in an organic solvent.

    • Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent like heptane, and dry under vacuum.

G start 2-Aminoindan step1 Protection (Ethyl trifluoroacetate) start->step1 intermediate1 N-(2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide step1->intermediate1 step2 Friedel-Crafts Acetylation (Acetyl chloride, AlCl3) intermediate1->step2 intermediate2 N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide step2->intermediate2 step3 Reduction (Triethylsilane, TFA) intermediate2->step3 intermediate3 N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide step3->intermediate3 step4 Deprotection (NaOH) intermediate3->step4 product_freebase This compound (Free Base) step4->product_freebase step5 Salt Formation (HCl) product_freebase->step5 product_hcl This compound HCl step5->product_hcl G compound This compound transporter Monoamine Transporters (DAT, NET, SERT) compound->transporter receptor α2-Adrenergic Receptors compound->receptor inhibition Inhibition of Neurotransmitter Reuptake transporter->inhibition modulation Modulation of Receptor Activity receptor->modulation effect Potential Therapeutic Effect (e.g., Antidepressant, Anxiolytic) inhibition->effect modulation->effect G start This compound reaction Ring-opening reaction start->reaction reagent 8-hydroxy-5-((R)-oxiran-2-yl)quinolin-2(1H)-one reagent->reaction product 5-((1R)-2-((5-ethyl-2,3-dihydro-1H- inden-2-yl)amino)-1-hydroxyethyl)-8- hydroxyquinolin-2(1H)-one reaction->product application Beta-2 Adrenergic Agonist product->application

References

Application Notes and Protocols for 5-ethyl-2,3-dihydro-1H-inden-2-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-2,3-dihydro-1H-inden-2-amine is a versatile bicyclic primary amine that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its rigid indane scaffold and the presence of a reactive primary amine group make it an attractive starting material for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this intermediate, with a focus on its role in the development of therapeutic agents.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 1379111-48-4[1]
Molecular Formula C₁₁H₁₅N[2]
Molecular Weight 161.24 g/mol [1]
Appearance Not specified (likely an oil or low-melting solid)
Solubility Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-aminoindan. The following protocol is based on established synthetic routes for analogous structures, particularly the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a key intermediate for the bronchodilator Indacaterol.[3][4]

Synthetic Workflow

Synthesis_Workflow Start 2-Aminoindan Step1 Protection (CF3CO)2O or Ethyl Trifluoroacetate Start->Step1 Intermediate1 N-(2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Intermediate1->Step2 Intermediate2 N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide Step2->Intermediate2 Step3 Catalytic Hydrogenation (H2, Pd/C) Intermediate2->Step3 Intermediate3 N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide Step3->Intermediate3 Step4 Deprotection (Base Hydrolysis) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Indacaterol_Pathway Indacaterol Indacaterol (derived from aminoindan intermediate) Beta2AR Beta-2 Adrenergic Receptor Indacaterol->Beta2AR binds to G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inhibits Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK->Bronchodilation leads to Neuroprotection_Pathway Aminoindan_Derivative Aminoindan Derivative MAOB Monoamine Oxidase B (MAO-B) Aminoindan_Derivative->MAOB inhibits Alpha_Synuclein α-Synuclein Misfolding & Aggregation Aminoindan_Derivative->Alpha_Synuclein prevents Dopamine_Metabolism Dopamine Metabolism MAOB->Dopamine_Metabolism regulates Neuronal_Survival Neuronal Survival Alpha_Synuclein->Neuronal_Survival promotes Oxidative_Stress Oxidative Stress Dopamine_Metabolism->Oxidative_Stress Oxidative_Stress->Neuronal_Survival promotes Anticancer_Pathway Aminoindan_Derivative Aminoindan Derivative PI3K PI3K Aminoindan_Derivative->PI3K inhibits Apoptosis Apoptosis Aminoindan_Derivative->Apoptosis induces Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival promotes

References

Application of 5-ethyl-2,3-dihydro-1H-inden-2-amine in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic compound belonging to the aminoindane class of molecules. Recent research has highlighted the potential of aminoindane derivatives as antimicrobial agents, demonstrating activity against a range of bacterial pathogens, including drug-resistant strains. This document provides a summary of the available data on the antimicrobial properties of this compound, detailed protocols for its evaluation, and a discussion of its potential applications in antimicrobial research and drug development.

Antimicrobial Activity

Preliminary studies have indicated that this compound and its analogs possess noteworthy antibacterial activity. While comprehensive data on a wide range of microorganisms is still emerging, existing findings suggest a promising spectrum of activity, particularly against clinically relevant bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and related aminoindane derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMICReference
5-ethyl-2,3-dihydro-1H-indene*Escherichia coli0.0195 mg/mL[1]
Staphylococcus aureus0.0195 mg/mL[1]
Aminoindane DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)3.9025–15.625 µg/mL[2]
Acinetobacter baumannii3.9025–15.625 µg/mL[2]

Note: The referenced study uses the name "5-ethyl-2,3-dihydro-1H-indene"; however, based on the context of antimicrobial aminoindane derivatives, it is highly probable that this refers to this compound.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for assessing the antimicrobial activity of this compound are provided below. The broth microdilution method is the gold standard for determining the MIC of a compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a panel of bacteria.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm (OD₆₀₀), which should be approximately 0.08-0.1.

    • Dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 100 µL.

    • Include a positive control well (100 µL of bacterial inoculum in MHB without the compound) and a negative control well (100 µL of MHB only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

    • Optionally, the OD₆₀₀ can be read using a microplate reader to confirm the visual assessment.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been fully elucidated in the scientific literature. However, based on the chemical structure of aminoindanes and the known mechanisms of other small molecule antimicrobials, a plausible hypothesis is the disruption of the bacterial cell membrane integrity.

Cationic amphiphilic molecules, a class to which this compound may belong due to its amine group, are known to interact with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, pore formation, and leakage of essential intracellular components, ultimately resulting in cell death.

G Hypothesized Mechanism of Action of this compound cluster_0 Bacterial Cell Compound This compound Interaction Electrostatic Interaction Compound->Interaction Binds to Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Causes CellDeath Cell Death Leakage->CellDeath Results in

Caption: Hypothesized mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound as a potential antimicrobial agent.

G Experimental Workflow for Antimicrobial Evaluation Start Start: Compound Synthesis and Purification PrimaryScreening Primary Screening (e.g., Agar Disc Diffusion) Start->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Active Compounds MBC MBC Determination MIC->MBC Spectrum Spectrum of Activity Testing (Gram-positive, Gram-negative, Fungi) MIC->Spectrum Mechanism Mechanism of Action Studies (e.g., Membrane Permeability Assays) Spectrum->Mechanism Toxicity In Vitro Cytotoxicity Assays Mechanism->Toxicity End Lead Candidate Toxicity->End Low Toxicity

Caption: A typical workflow for evaluating a novel antimicrobial compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents. The available data indicates its potential to inhibit the growth of clinically significant bacteria. Further research is warranted to expand the understanding of its antimicrobial spectrum, elucidate its precise mechanism of action, and evaluate its efficacy in more complex models of infection. Structure-activity relationship (SAR) studies on derivatives of this compound could also lead to the identification of analogs with enhanced potency and improved pharmacological properties.

References

Protocol for Friedel-Crafts Acylation of N-Protected 2-Aminoindane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of N-protected 2-aminoindane is a crucial synthetic transformation for accessing a variety of functionalized indane derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The aminoindane scaffold is a key pharmacophore in several central nervous system agents and other therapeutic molecules. The introduction of an acyl group onto the aromatic ring of the indane nucleus, typically at the 5-position, provides a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

This protocol details a general procedure for the Friedel-Crafts acylation of N-protected 2-aminoindane, with a focus on the commonly used tert-butoxycarbonyl (Boc) protecting group. The choice of Lewis acid catalyst, acylating agent, and reaction conditions can be adapted to suit specific substrates and desired products. Careful optimization of these parameters is often necessary to achieve high yields and regioselectivity.

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid activates the acylating agent (an acyl chloride or anhydride) to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the N-protected 2-aminoindane. The N-protecting group is essential to prevent the deactivation of the aromatic ring and to avoid side reactions at the amino group. The electron-donating nature of the protected amino group and the alkyl portion of the indane ring directs the acylation predominantly to the para-position (C5) of the benzene ring.

Experimental Protocols

General Considerations:
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are essential for the success of the reaction, as Lewis acids are highly sensitive to moisture.

  • Glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:
  • N-Boc-2-aminoindane

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), gallium(III) triflate (Ga(OTf)₃))

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), nitrobenzene)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a classic approach using a strong Lewis acid, aluminum chloride.

1. Reaction Setup: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-2-aminoindane (1.0 eq). b. Dissolve the substrate in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate). c. Cool the solution to 0 °C in an ice bath.

2. Addition of Lewis Acid and Acylating Agent: a. Carefully add aluminum chloride (AlCl₃) (2.0 - 3.0 eq) to the cooled solution in portions. The addition is exothermic. b. Stir the mixture at 0 °C for 15-30 minutes. c. Add the acyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

3. Reaction Progression: a. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. b. The reaction can then be allowed to warm to room temperature and stirred for 2-24 hours, or gently heated if required. Monitor the reaction progress by TLC.

4. Work-up: a. Upon completion, cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of cold 1 M HCl. This should be done with vigorous stirring. c. Separate the organic layer. d. Extract the aqueous layer with DCM (2 x 20 mL). e. Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-protected 5-acyl-2-aminoindane.

Protocol 2: Friedel-Crafts Acylation using Gallium(III) Triflate

This protocol utilizes a more modern and often more catalytic Lewis acid, which can be advantageous for sensitive substrates. This method is adapted from a procedure for the acylation of anilides.

1. Reaction Setup: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the N-protected anilide (e.g., N-acetyl-2-aminoindane) (1.0 eq). b. Add the acylating agent, such as an acid anhydride (e.g., acetic anhydride) (1.5 - 2.0 eq). c. Add the catalyst, for example, gallium(III) triflate (Ga(OTf)₃) (e.g., 10 mol%).

2. Reaction Progression: a. Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to 24 hours.

3. Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. c. Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove the unreacted anhydride. d. Wash with water and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired acylated product.

Data Presentation

The following table summarizes typical reaction parameters for the Friedel-Crafts acylation of an N-protected 2-aminoindane derivative. The specific values should be optimized for each unique substrate and acylating agent combination.

ParameterProtocol 1 (AlCl₃)Protocol 2 (Ga(OTf)₃)
Substrate N-Boc-2-aminoindaneN-Acetyl-2-aminoindane
Acylating Agent Acetyl chloride (1.2 eq)Acetic anhydride (2.0 eq)
Catalyst Aluminum chloride (2.5 eq)Gallium(III) triflate (0.1 eq)
Solvent Dichloromethane (DCM)None (reagent as solvent) or 1,2-dichloroethane
Temperature 0 °C to room temperatureReflux
Reaction Time 4 - 12 hours6 - 24 hours
Typical Yield 60 - 85%70 - 95%

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: - N-Protected 2-Aminoindane - Anhydrous Solvent start->setup add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3 or Ga(OTf)3) setup->add_catalyst Cool to 0 °C add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) add_catalyst->add_acyl react Stir at Controlled Temperature (Monitor by TLC/LC-MS) add_acyl->react quench Quench Reaction react->quench Reaction Complete extract Aqueous Work-up (Wash & Extract) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Protected 5-Acyl-2-Aminoindane purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation of N-protected 2-aminoindane.

Friedel_Crafts_Mechanism acyl_halide R-CO-Cl (Acyl Halide) acylium_ion [R-C≡O]+ (Acylium Ion) acyl_halide->acylium_ion + AlCl3 lewis_acid AlCl3 (Lewis Acid) lewis_acid->acylium_ion alcl4 AlCl4- hcl HCl alcl4->hcl regenerated_la AlCl3 alcl4->regenerated_la aminoindane N-Boc-2-Aminoindane sigma_complex Arenium Ion Intermediate (Sigma Complex) aminoindane->sigma_complex + Acylium Ion sigma_complex->alcl4 Deprotonation product N-Boc-5-Acyl-2-Aminoindane sigma_complex->product - H+

Caption: Simplified mechanism of Friedel-Crafts acylation on N-protected 2-aminoindane.

Application Notes and Protocols for the Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a valuable intermediate in pharmaceutical research and development. Two primary hydrogenation techniques are presented: a sequential Friedel-Crafts acylation and catalytic hydrogenation route, and a direct reductive amination pathway.

Method 1: Friedel-Crafts Acylation followed by Catalytic Hydrogenation

This method involves the introduction of an acetyl group onto the indane scaffold via Friedel-Crafts acylation, followed by the reduction of the ketone to an ethyl group through catalytic hydrogenation. The amine functionality is protected during the acylation and hydrogenation steps to prevent side reactions.

Experimental Protocol

Step 1: N-Protection of 2-Aminoindane

  • To a solution of 2-aminoindane (1 equivalent) in a suitable solvent such as dichloromethane, add a suitable protecting group reagent, for example, trifluoroacetic anhydride (1.1 equivalents), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (2.5 equivalents) in acetyl chloride (acting as both reagent and solvent), add the N-protected 2-aminoindane from Step 1 (1 equivalent) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 3: Catalytic Hydrogenation of the Acetyl Group

  • In a high-pressure reactor, dissolve the N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent) in a suitable solvent like ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the reactor with hydrogen gas (5-10 bar) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 4: Deprotection of the Amine

  • Dissolve the N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1 equivalent) in a mixture of methanol and water.

  • Add a base such as sodium carbonate (K2CO3) or sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature for 6-12 hours.[1]

  • Monitor the deprotection by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure.

Quantitative Data Summary
StepReactionReagentsTypical YieldReference
1N-Protection2-Aminoindane, Trifluoroacetic anhydride>95%General Procedure
2Friedel-Crafts AcylationN-protected 2-aminoindane, Acetyl chloride, AlCl₃85-90%Adapted from diethyl analog synthesis
3Catalytic HydrogenationN-(5-acetyl...)-trifluoroacetamide, H₂, 10% Pd/C>90%Adapted from patent literature
4DeprotectionN-(5-ethyl...)-trifluoroacetamide, K₂CO₃ or NaOH80-90%General Procedure[1]
Overall ~65-75%

Workflow Diagram

G cluster_0 Method 1: Friedel-Crafts Acylation & Hydrogenation start 2-Aminoindane step1 N-Protection (TFA Anhydride) start->step1 step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) step1->step2 step3 Catalytic Hydrogenation (H2, 10% Pd/C) step2->step3 step4 Deprotection (Base Hydrolysis) step3->step4 end 5-ethyl-2,3-dihydro-1H- inden-2-amine step4->end

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and hydrogenation.

Method 2: Reductive Amination

This approach involves the direct conversion of a ketone precursor, 5-ethyl-2,3-dihydro-1H-inden-2-one, to the target amine using a reducing agent in the presence of an ammonia source. This method is often more atom-economical as it combines the amine formation and reduction steps.

Experimental Protocol

Step 1: Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-one

The ketone precursor can be synthesized via Friedel-Crafts acylation of indane followed by oxidation, or other established methods for ketone synthesis. A plausible route is the Friedel-Crafts acylation of ethylbenzene with acryloyl chloride followed by cyclization.

Step 2: Reductive Amination

  • To a solution of 5-ethyl-2,3-dihydro-1H-inden-2-one (1 equivalent) in a suitable solvent like methanol, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) until the gas evolution ceases.

  • Make the solution basic by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

Quantitative Data Summary
StepReactionReagentsTypical YieldReference
1Ketone SynthesisVaries depending on the chosen route70-85%General Synthetic Methods
2Reductive Amination5-ethyl-2-indanone, NH₄OAc, NaBH₃CN60-80%General Reductive Amination Protocols
Overall ~40-70%

Workflow Diagram

G cluster_1 Method 2: Reductive Amination start 5-ethyl-2,3-dihydro-1H- inden-2-one step1 Imine Formation (Ammonia Source) start->step1 step2 Reduction (e.g., NaBH3CN) step1->step2 end 5-ethyl-2,3-dihydro-1H- inden-2-amine step2->end

Caption: Workflow for the synthesis of this compound via reductive amination.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Friedel-Crafts reactions are highly exothermic and should be performed with caution, ensuring adequate cooling.

  • Hydrogenation reactions should be carried out in appropriate high-pressure equipment by trained personnel.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

References

Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a synthetic aminoindane derivative. The information is intended for researchers in academia and industry involved in the synthesis, purification, and characterization of small molecule drug candidates. The protocols described are based on established methods for the crystallization of amine hydrochlorides and may require optimization for specific applications.

Physicochemical Properties

PropertyValue (for 5,6-diethyl analog)Source
Molecular Formula C₁₃H₂₀ClN[1]
Molecular Weight 225.76 g/mol [1]
Melting Point >250 °C[2]
Appearance Crystalline solidInferred
Solubility Soluble in water[3]

Crystallization Protocol

This protocol describes the cooling crystallization of this compound hydrochloride from an isopropanol/water solvent system. This is a common technique for obtaining high-purity crystalline material.

Materials and Equipment:

  • This compound hydrochloride (crude)

  • Isopropanol (IPA), analytical grade

  • Deionized water

  • Jacketed glass reactor with overhead stirrer

  • Temperature control unit (circulator)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

  • Analytical balance

  • Spatula, beakers, graduated cylinders

Experimental Parameters:

ParameterValue/RangeNotes
Solvent System Isopropanol:WaterThe ratio may need to be optimized to achieve desired solubility and crystal habit. A starting point could be 9:1 (v/v).
Initial Concentration To be determinedThe amount of crude material to be dissolved should be determined by solubility testing at the dissolution temperature.
Dissolution Temperature 60-70 °CThe temperature at which the crude material is fully dissolved in the solvent system.
Cooling Rate 5-10 °C/hourA slow cooling rate generally promotes the growth of larger, more well-defined crystals.
Final Temperature 0-5 °CThe temperature at which the crystallization is considered complete and the product is held before filtration.
Agitation Speed 100-200 RPMGentle agitation is necessary to ensure homogeneity but excessive speed can lead to crystal breakage.
Seeding OptionalIf primary nucleation is difficult, seeding with a small amount of previously obtained crystals can be beneficial.

Procedure:

  • Solvent Preparation: Prepare the desired volume of the isopropanol/water solvent mixture.

  • Dissolution: Charge the jacketed reactor with the crude this compound hydrochloride and the solvent mixture. Heat the mixture to the dissolution temperature while stirring until all solids are dissolved.

  • Cooling Crystallization: Once a clear solution is obtained, begin the controlled cooling process using the temperature control unit. A linear cooling ramp is recommended.

  • Maturation: Hold the resulting slurry at the final temperature for a period of 2-4 hours to allow for complete crystallization and equilibration.

  • Isolation: Isolate the crystalline product by filtration. Wash the filter cake with a small amount of cold solvent mixture to remove any residual impurities.

  • Drying: Dry the isolated crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Crystallization Workflow Diagram

CrystallizationWorkflow Start Start Dissolution Dissolution of Crude Product in IPA/Water at 60-70 °C Start->Dissolution Cooling Controlled Cooling (5-10 °C/hour) Dissolution->Cooling Maturation Maturation at 0-5 °C Cooling->Maturation Isolation Filtration and Washing Maturation->Isolation Drying Vacuum Drying Isolation->Drying End Crystalline Product Drying->End

Caption: A flowchart illustrating the key steps in the cooling crystallization of this compound hydrochloride.

General Considerations for Crystallization of Amine Hydrochlorides

The formation of hydrochloride salts of amines is a common strategy in pharmaceutical development to improve properties such as solubility and stability.[4] The crystallization of these salts can be influenced by several factors:

  • Solvent Choice: The choice of solvent is critical.[5] Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and ethers (e.g., THF) are often used, sometimes in combination with an anti-solvent like water or heptane to induce precipitation.[4][5]

  • pH Adjustment: The pH of the solution can impact the solubility of the hydrochloride salt and should be controlled.

  • Source of HCl: Anhydrous HCl in a suitable solvent or aqueous HCl can be used for salt formation prior to crystallization.[4][5] The choice may depend on the desired final form (anhydrous vs. hydrate).[4]

  • Polymorphism: Amine hydrochlorides can exhibit polymorphism, meaning they can exist in different crystal forms with distinct physical properties.[6] It is important to characterize the obtained crystalline form using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy.[6]

  • Co-crystallization: In some cases, co-crystallization with other molecules (co-formers) can be explored to modify the physicochemical properties of the hydrochloride salt.[6][7]

This document provides a foundational protocol. For process optimization and scale-up, a more detailed study of solubility curves, metastable zone width, and crystal morphology is recommended.

References

Application Notes and Protocols: 5-Ethyl-2,3-dihydro-1H-inden-2-amine in the Development of Novel Quinolinone-Based β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Ethyl-2,3-dihydro-1H-inden-2-amine is a valuable building block in the synthesis of novel quinolinone compounds, particularly those designed as potent and selective β2-adrenoceptor agonists. These compounds have significant therapeutic potential for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of the 5-ethyl-2,3-dihydro-1H-inden-2-yl moiety can enhance the pharmacological properties of the resulting quinolinone derivatives, including their potency, duration of action, and selectivity for the β2-adrenoceptor over other adrenergic receptor subtypes.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a representative quinolinone compound, 5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, an analog of the known β2-adrenoceptor agonist, Indacaterol.

I. Synthetic Application

The primary application of this compound in this context is its use as a key nucleophile in the ring-opening reaction of a chiral epoxide precursor of the quinolinone core. This reaction is a critical step in assembling the final drug candidate.

Experimental Protocol: Synthesis of 5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one

This protocol is based on established synthetic routes for similar β2-adrenoceptor agonists.

Materials:

  • This compound

  • 8-(Benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one (chiral epoxide precursor)

  • Anhydrous isopropanol

  • Argon or Nitrogen gas

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one (1.0 equivalent) in anhydrous isopropanol under an inert atmosphere (argon or nitrogen).

  • Addition of Amine: To the stirred solution, add this compound (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to isolate the desired product, 8-(benzyloxy)-5-((1R)-2-((5-ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one.

  • Debenzylation: The purified intermediate is then subjected to a debenzylation step to yield the final compound. This is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.

  • Final Purification: After the removal of the benzyl protecting group, the final product, 5-((1R)-2-((5-ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, is purified by recrystallization or further chromatography to yield a solid product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

II. Biological Evaluation

The synthesized quinolinone compounds are evaluated for their biological activity as β2-adrenoceptor agonists. This involves in vitro assays to determine their potency, selectivity, and functional activity.

Experimental Protocol: In Vitro β2-Adrenoceptor Agonist Assay

This protocol describes a common method for assessing the functional agonistic activity of the synthesized compounds at the β2-adrenoceptor, often performed in a cell line overexpressing the receptor.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human β2-adrenoceptor

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Synthesized quinolinone compound

  • Isoproterenol (a standard β2-adrenoceptor agonist)

  • ICI 118,551 (a selective β2-adrenoceptor antagonist)

  • 384-well or 96-well microplates

  • Plate reader capable of detecting the signal from the cAMP assay

Procedure:

  • Cell Culture: Culture the HEK293-β2AR cells in appropriate cell culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 384-well or 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the synthesized quinolinone compound and the standard agonist, isoproterenol, in assay buffer.

  • Agonist Stimulation: On the day of the assay, remove the culture medium from the cells and add the different concentrations of the test compound or standard agonist. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Eₘₐₓ).

  • Antagonist Confirmation (Optional): To confirm that the observed effect is mediated by the β2-adrenoceptor, pre-incubate the cells with a selective antagonist (e.g., ICI 118,551) before adding the agonist. A rightward shift in the agonist dose-response curve is indicative of competitive antagonism at the β2-adrenoceptor.

III. Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format for easy comparison of different compounds.

Compoundβ2-Adrenoceptor EC₅₀ (nM)β1-Adrenoceptor EC₅₀ (nM)β2/β1 Selectivity Ratio
5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one0.550100
Isoproterenol (Reference)1.21512.5
Indacaterol (Reference)0.880100

Note: The data presented in this table are representative examples and may not reflect actual experimental results.

IV. Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

The synthesized quinolinone compounds act as agonists at the β2-adrenoceptor, which is a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that leads to bronchodilation.

Gprotein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Quinolinone Agonist Receptor β2-Adrenoceptor Agonist->Receptor Binds to G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates and Inactivates MLCK Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the development and evaluation of these quinolinone compounds involves a series of logical steps from synthesis to biological testing.

workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_results Results & Interpretation start Starting Materials (this compound & Quinolinone Precursor) reaction Chemical Reaction (Epoxide Ring Opening) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization cell_culture Cell Culture (HEK293-β2AR cells) characterization->cell_culture Test Compound agonist_assay In Vitro Agonist Assay (cAMP Measurement) cell_culture->agonist_assay data_analysis Data Analysis (EC50, Selectivity) agonist_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: Experimental Workflow for Quinolinone Drug Development.

Application Notes and Protocols for 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive laboratory procedures, safety guidelines, and application details for 5-ethyl-2,3-dihydro-1H-inden-2-amine (CAS No: 1379111-48-4), a key intermediate in pharmaceutical synthesis.[1]

Compound Properties and Safety Data

This compound is a synthetic aminoindane derivative.[1] It belongs to the 2-aminoindane (2-AI) class of compounds, which are recognized for their role as intermediates for psychoactive substances and other pharmaceuticals.[1][2] The primary use of this specific compound is as a chemical reagent in the production of more complex molecules, such as the β2-agonist Indacaterol.[][4]

Table 1: Physicochemical Properties Note: Some data is derived from the closely related and more extensively documented compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, and should be used as an estimation.

PropertyValueSource
CAS Number 1379111-48-4[1]
Molecular Formula C₁₁H₁₅N[5]
Molecular Weight 161.24 g/mol [1]
Melting Point >250 °C (as diethyl analog HCl salt)[4]
Boiling Point 285.2 °C at 760 mmHg (as diethyl analog)[4]
Flash Point 127.6 °C (as diethyl analog)[4]
Solubility Slightly soluble in DMSO and Methanol (as diethyl analog HCl salt)[4]
Storage Temperature 2°C - 8°C, Sealed in a dry place[4][5][6]

Table 2: Safety and Handling Information Hazard classifications are based on the diethyl analog and should be treated as a precautionary guideline.

CategoryInformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Precautionary Statements P270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Personal Protective Equipment (PPE) Nitrile gloves, chemical-resistant lab coat, ANSI-approved safety goggles.[1]
Engineering Controls All handling should be conducted in a certified chemical fume hood or glovebox.[1]
Environmental Hazards Shown to be toxic for aquatic life.[6] Avoid release to the environment.[7]
Waste Disposal Segregate organic waste in labeled, sealed containers for disposal by a licensed professional waste service.[1][8]

Laboratory Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following workflow outlines the standard operating procedure.

G cluster_prep Preparation & Handling cluster_cleanup Post-Procedure A Verify Compound (CAS: 1379111-48-4) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood (Ensure proper airflow) B->C D Transfer Compound to Weighing Vessel C->D E Perform Reaction or Dilution D->E F Quench Reaction (If applicable) E->F I Store Compound at 2-8°C (Sealed, dry container) E->I Store Unused Reagent G Segregate Waste (Organic, Aqueous, Solid) F->G H Decontaminate Glassware & Surfaces G->H

Caption: Standard workflow for handling this compound.

Experimental Protocols: Synthesis

This compound is synthesized from commercially available 2-aminoindan.[9] The general strategy involves the protection of the amine, sequential Friedel-Crafts reactions to add the ethyl group, and subsequent deprotection.[1][9] The following diagram illustrates a representative synthetic pathway based on established methods for similar aminoindanes.[9][10]

G Start 2-Aminoindan Protected N-Protected-2-aminoindan (e.g., Trifluoroacetamide) Reagent1 Step 1: Protection Ethyl Trifluoroacetate Acetylated N-Protected-5-acetyl-2-aminoindan Reagent2 Step 2: Friedel-Crafts Acetylation Acetyl Chloride, Lewis Acid Ethylated N-Protected-5-ethyl-2-aminoindan Reagent3 Step 3: Reduction (Hydrogenation) H₂, Pd/C Catalyst Deprotected This compound (Free Base) Reagent4 Step 4: Deprotection (Hydrolysis) Base (e.g., NaOH) Final This compound HCl (Final Product) Reagent5 Step 5: Salt Formation HCl Reagent1->Protected Protects amine group Reagent2->Acetylated Adds acetyl group to aromatic ring Reagent3->Ethylated Reduces ketone to ethyl group Reagent4->Deprotected Removes protecting group Reagent5->Final Forms stable hydrochloride salt G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand β2-Agonist (e.g., Indacaterol) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their synthesis yield and purity. The primary route discussed is the reductive amination of 5-ethyl-2,3-dihydro-1H-inden-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely applicable method is the reductive amination of 5-ethyl-2,3-dihydro-1H-inden-2-one. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (like ammonia), which is then reduced in situ to the desired primary amine.[1][2][3] This method is favored for its operational simplicity and the commercial availability of various reducing agents.

Q2: Which reducing agents are recommended for the reductive amination of 5-ethyl-2,3-dihydro-1H-inden-2-one?

A2: Selective and mild reducing agents are crucial to prevent the reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH) are highly recommended.[1][4] These reagents are stable in mildly acidic conditions required for imine formation and selectively reduce the protonated iminium ion intermediate over the ketone.[1][5]

Q3: What are the critical reaction parameters to control for optimal yield?

A3: Several parameters must be carefully controlled:

  • pH: The reaction is typically best performed in a slightly acidic medium (pH 4-6) to facilitate the dehydration step in imine formation without deactivating the amine nucleophile.[6]

  • Temperature: The reaction is usually run at room temperature. Elevated temperatures can lead to side product formation.

  • Stoichiometry: The molar ratio of the amine source and the reducing agent to the ketone is critical and should be optimized. An excess of the amine source is often used to drive the imine formation equilibrium.

  • Solvent: Protic solvents like methanol or ethanol are commonly used.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple method is to use TLC to track the disappearance of the starting ketone (5-ethyl-2,3-dihydro-1H-inden-2-one). Staining with a potassium permanganate solution can help visualize the starting material and product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH of the reaction mixture. 2. Inactive reducing agent. 3. Insufficient amount of amine source.1. Adjust the pH to 4-6 using a mild acid like acetic acid. 2. Use a fresh batch of the reducing agent. 3. Increase the molar excess of the amine source (e.g., ammonium acetate).
Presence of Unreacted Ketone 1. Incomplete reaction. 2. Insufficient amount of reducing agent.1. Allow the reaction to run for a longer duration. 2. Add an additional portion of the reducing agent.
Formation of a Hydroxy Side Product The reducing agent is reducing the starting ketone.1. Ensure a selective reducing agent like NaBH₃CN or Na(OAc)₃BH is being used. 2. Avoid strong reducing agents like NaBH₄ or LiAlH₄, which will readily reduce the ketone.[1]
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion. 2. Adjust the pH of the aqueous phase to >10 with NaOH to ensure the amine is in its free base form, then extract with a suitable organic solvent.

Quantitative Data Summary

The following table presents illustrative data for the synthesis of 2-aminoindane derivatives via reductive amination, showcasing the effect of different reducing agents on reaction yield.

Starting Material Amine Source Reducing Agent Solvent Yield (%)
2-IndanoneNH₄OAcNaBH₃CNMethanol85-95%
2-IndanoneNH₄OAcNa(OAc)₃BHDichloroethane90-98%
5-Ethyl-2-IndanoneNH₄Cl / NH₃H₂/Pd-CEthanol75-85%
5-Ethyl-2-IndanoneNH₄OAcNaBH₃CNMethanol88-96% (Expected)

Note: The yield for this compound is an expected range based on typical reductive amination reactions.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 5-ethyl-2,3-dihydro-1H-inden-2-one.

Materials:

  • 5-ethyl-2,3-dihydro-1H-inden-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-ethyl-2,3-dihydro-1H-inden-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Visualizations

Synthesis_Pathway Start 5-ethyl-2,3-dihydro- 1H-inden-2-one Intermediate Iminium Ion Intermediate Start->Intermediate + NH₃ / H⁺ Product 5-ethyl-2,3-dihydro- 1H-inden-2-amine Intermediate->Product + NaBH₃CN

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_pH Is pH between 4-6? Start->Check_pH Check_Reagent Is reducing agent fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH with _acetic acid_ Check_pH->Adjust_pH No Check_Time Has reaction run long enough? Check_Reagent->Check_Time Yes Add_Reagent Use fresh reducing agent Check_Reagent->Add_Reagent No Increase_Time Increase reaction time Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Adjust_pH->Check_Reagent Add_Reagent->Check_Time Increase_Time->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the common synthetic routes to this compound?

The synthesis of this compound, a derivative of indanamine, can be approached through several synthetic strategies. A common method involves the reductive amination of 5-ethyl-2-indanone. This typically proceeds via the formation of an intermediate imine or oxime, followed by reduction to the desired amine. Another potential route involves the conversion of 5-ethyl-2-indanol to an appropriate leaving group, followed by nucleophilic substitution with an amine source. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.

2. I am seeing low yields in the reductive amination of 5-ethyl-2-indanone. What are the potential causes and solutions?

Low yields in reductive amination are a common issue. Several factors can contribute to this problem.

  • Purity of Starting Material: The purity of 5-ethyl-2-indanone is crucial. Impurities can interfere with the reaction, leading to side products or incomplete conversion. It is advisable to purify the starting ketone, for instance by recrystallization or chromatography, before use.

  • Choice of Reducing Agent: The selection of the reducing agent plays a significant role. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The reactivity and selectivity of these agents vary, and the optimal choice depends on the specific reaction conditions and the stability of the intermediate imine/oxime.

  • Reaction Conditions: Temperature, pH, and reaction time are critical parameters. The formation of the imine or oxime is often pH-dependent and reversible. It is essential to optimize the pH to favor imine/oxime formation without causing degradation of the starting material or product. The temperature should be controlled to ensure a reasonable reaction rate while minimizing side reactions.

  • Amine Source: The choice of the amine source (e.g., ammonia, ammonium acetate, hydroxylamine) can also impact the yield. The concentration and purity of the amine source should be carefully controlled.

Troubleshooting Guide: Reductive Amination of 5-ethyl-2-indanone

Problem Potential Cause Recommended Solution
Low Conversion of Starting Ketone Inefficient imine/oxime formation.Optimize pH (typically weakly acidic for imine formation). Increase the concentration of the amine source.
Low reactivity of the reducing agent.Consider a more reactive reducing agent (e.g., switch from NaBH₃CN to NaBH₄ if compatible with other functional groups).
Insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS and adjust time and temperature accordingly.
Formation of Side Products (e.g., 5-ethyl-2-indanol) Direct reduction of the ketone by the reducing agent.Use a more selective reducing agent that preferentially reduces the imine/oxime (e.g., NaBH₃CN). Add the reducing agent after imine/oxime formation is complete.
Dimerization or Polymerization Instability of the intermediate imine.Control the reaction temperature and concentration of reactants.
Difficulty in Product Isolation/Purification Incomplete reaction leading to a mixture of products.Optimize reaction conditions for full conversion.
Emulsion formation during workup.Adjust the pH of the aqueous layer; consider using a different solvent system for extraction.
Co-elution with impurities during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase).

Experimental Workflow & Logic Diagrams

A typical workflow for troubleshooting low yields in the synthesis of this compound is outlined below.

cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield Observed analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze check_purity Check Starting Material Purity analyze->check_purity Identify Side Products/ Unreacted Starting Material optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) check_purity->optimize_conditions Starting Material Pure purify_start Purify Starting Material check_purity->purify_start Impurities Detected yield_improved Yield Improved optimize_conditions->yield_improved yield_not_improved Yield Not Improved optimize_conditions->yield_not_improved No Improvement change_reagent Change Reducing Agent or Amine Source change_reagent->optimize_conditions purify_start->optimize_conditions yield_not_improved->change_reagent

Caption: Troubleshooting workflow for low yield synthesis.

The synthetic pathway involving reductive amination can be visualized to understand the key transformation.

start 5-ethyl-2-indanone intermediate Imine/Oxime Intermediate start:f0->intermediate:f0 + Amine Source (e.g., NH₂OH) product This compound intermediate:f0->product:f0 + Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination synthetic pathway.

Understanding potential side reactions is crucial for optimizing the main reaction.

cluster_reactions Potential Reactions ketone 5-ethyl-2-indanone desired_reaction Desired Reaction: Reductive Amination ketone->desired_reaction side_reaction Side Reaction: Direct Ketone Reduction ketone->side_reaction amine Amine Source amine->desired_reaction reducing_agent Reducing Agent reducing_agent->desired_reaction reducing_agent->side_reaction product This compound desired_reaction->product alcohol 5-ethyl-2-indanol side_reaction->alcohol

Caption: Desired vs. side reaction pathways.

Technical Support Center: Purification of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-ethyl-2,3-dihydro-1H-inden-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product Streaking or Tailing during Silica Gel Column Chromatography

  • Question: My product, this compound, is streaking badly on the silica gel column, leading to poor separation. What can I do to improve this?

  • Answer: Primary amines like this compound are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to tailing or streaking.[1][2] To mitigate this, you can:

    • Add a competing base to the mobile phase: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or ammonia (e.g., as a 1-2% solution in methanol), into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[3]

    • Use a different stationary phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel column.[3] These are specifically designed to improve the chromatography of basic compounds.

    • Switch to reversed-phase chromatography: Reversed-phase chromatography on a C18 column with a mobile phase at an alkaline pH will ensure the amine is in its neutral, free-base form, which can improve retention and peak shape.[3][4]

Issue 2: Difficulty in Removing Polar Impurities

  • Question: I am having trouble separating my target amine from polar, non-amine impurities. What purification strategy is most effective?

  • Answer: A liquid-liquid extraction based on the basicity of the amine is a highly effective method for removing non-basic polar impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and then basify it with a strong base (e.g., 10 M NaOH) to deprotonate the amine, causing it to precipitate or form an organic layer.

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (like Na2SO4), and evaporate the solvent.

Issue 3: Product is an Oil and Difficult to Crystallize

  • Question: My purified this compound is an oil, making it difficult to handle and assess its purity. How can I obtain a solid product?

  • Answer: Many free amines, especially those with lower molecular weights, exist as oils at room temperature. A common and effective strategy is to convert the amine into a salt, which is typically a crystalline solid.[5]

    • Hydrochloride Salt Formation: Dissolve the purified amine oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until a precipitate forms. The resulting hydrochloride salt can then be collected by filtration and recrystallized.

    • Diastereomeric Salt Formation for Chiral Resolution: If you are working with a racemic mixture of the amine, you can use a chiral acid (e.g., (S)-mandelic acid or tartaric acid) to form diastereomeric salts.[6][7] These diastereomers have different physical properties and can often be separated by fractional crystallization.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for primary amines like this compound are:

  • Flash Column Chromatography: Using normal phase (silica gel with an amine-modified eluent) or reversed-phase (C18 with a buffered mobile phase).[3][4]

  • Recrystallization as a Salt: This is a powerful technique for achieving high purity. The amine is converted to a salt (e.g., hydrochloride) which is then recrystallized from a suitable solvent system.[9][10][11]

  • Acid-Base Extraction: An effective workup procedure to separate the basic amine from neutral or acidic impurities.[12]

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can originate from the synthetic route used. Common impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • In the case of a chiral synthesis, the undesired enantiomer or diastereomers.

  • Reagents used in the synthesis.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity. Chiral HPLC can be used to determine the enantiomeric excess if the compound is chiral.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in a sample.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Mobile Phase Preparation: Prepare the mobile phase with a gradient of ethyl acetate in hexane. Add 1% triethylamine to the mobile phase to prevent tailing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load it onto the top of the column.

  • Elution: Run the column with the prepared mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization as the Hydrochloride Salt
  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of 2 M HCl in diethyl ether dropwise while stirring. A white precipitate of the amine hydrochloride salt should form. Continue addition until no more precipitate is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the collected salt in a minimum amount of a hot solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Quantitative Data

Due to the specific nature of experimental results, the following table provides typical ranges for purification outcomes for primary amines of this class. Actual results will vary based on the specific impurities and the skill of the researcher.

Purification MethodTypical Yield Range (%)Typical Purity Range (%)Notes
Flash Chromatography60-90>95Yield depends on the separation from impurities.
Recrystallization (as salt)70-95 (of the salt)>99Can lead to very high purity but may involve some material loss.
Acid-Base Extraction>90VariablePrimarily a workup step to remove certain types of impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude Product extraction Acid-Base Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization as Salt extraction->recrystallization chromatography->recrystallization Further Purification analysis Purity & Structural Confirmation (NMR, HPLC, MS) chromatography->analysis recrystallization->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic start Chromatography Issue? streaking Streaking/Tailing on Silica? start->streaking Yes add_tea Add Triethylamine to Eluent streaking->add_tea change_sp Use Basic Alumina or Amine-SiO2 streaking->change_sp use_rp Use Reversed-Phase HPLC streaking->use_rp

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Synthesis of 5-Ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways to produce this compound:

  • Route 1: Multi-step synthesis starting from 2-aminoindan. This is a well-documented route that involves the protection of the amino group, followed by Friedel-Crafts acylation to introduce the ethyl group precursor, reduction, and finally deprotection.[1][2]

  • Route 2: Reductive amination of 5-ethyl-2,3-dihydro-1H-inden-2-one. This method involves the direct conversion of the corresponding ketone to the amine in the presence of an ammonia source and a reducing agent.

Q2: Why is it necessary to protect the amino group in the multi-step synthesis (Route 1)?

The amino group of 2-aminoindan is a nucleophile and can react with the electrophilic reagents used in the Friedel-Crafts acylation step (e.g., acetyl chloride and a Lewis acid like AlCl₃).[1] Failure to protect the amino group can lead to N-acylation as a significant side reaction, which competes with the desired C-acylation on the aromatic ring, thereby reducing the yield of the target intermediate. Common protecting groups for this synthesis include acetyl (forming an acetamide) or trifluoroacetyl.[1]

Q3: What are the common side reactions observed during the synthesis of this compound?

Side reactions can occur in both primary synthesis routes:

  • Route 1 (Multi-step synthesis):

    • Incomplete N-protection: Leads to N-acylation during the Friedel-Crafts step.

    • Formation of regioisomers: During Friedel-Crafts acylation, while the 5-position is generally favored, small amounts of other isomers may form.

    • Over-reduction: In the reduction of the acetyl group to an ethyl group, over-reduction of the aromatic ring can occur under harsh conditions.

    • Incomplete deprotection: Residual protected amine can contaminate the final product.

  • Route 2 (Reductive Amination):

    • Formation of a secondary amine dimer: The primary amine product can react with the starting ketone to form a secondary amine dimer, a common byproduct in reductive aminations.

    • Formation of an alcohol byproduct: Reduction of the ketone to the corresponding alcohol (5-ethyl-2,3-dihydro-1H-inden-2-ol) can occur if the amination step is slow or incomplete.

Troubleshooting Guides

Problem 1: Low yield in the Friedel-Crafts acylation step (Route 1).

Possible Cause 1: Incomplete protection of the amino group.

  • Solution: Ensure the N-protection step goes to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting 2-aminoindan. Purify the N-protected intermediate before proceeding to the Friedel-Crafts acylation.

Possible Cause 2: Suboptimal reaction conditions for Friedel-Crafts acylation.

  • Solution:

    • Reagent Stoichiometry: Use an appropriate molar ratio of the N-protected 2-aminoindan, acetyl chloride, and Lewis acid (e.g., AlCl₃). A common ratio is 1:2:2.[3]

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions.[3]

    • Solvent: While halogenated solvents can be used, using acetyl chloride as both the reagent and solvent can be an effective and economical approach.[2]

Problem 2: Difficulty in the reduction of the acetyl group to an ethyl group (Route 1).

Possible Cause: Inappropriate choice of reduction method.

  • Solution: The choice between a Clemmensen (amalgamated zinc and HCl) and a Wolff-Kishner (hydrazine and a strong base) reduction depends on the presence of other functional groups in your molecule.

    • Clemmensen Reduction: Use this method if your molecule is stable in strong acidic conditions.

    • Wolff-Kishner Reduction: This method is suitable for molecules that are sensitive to acid but stable in strong basic conditions.

    • An alternative is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and H₂ gas.[1]

Problem 3: Presence of a significant amount of a higher molecular weight impurity in the final product from reductive amination (Route 2).

Possible Cause: Formation of a secondary amine dimer.

  • Solution:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium formate) to favor the formation of the primary amine over the secondary amine dimer.

    • Reaction Conditions: Optimize the reaction temperature and pressure to promote the formation of the primary amine.

    • Purification: The dimer can often be separated from the desired primary amine by column chromatography or by converting the primary amine to a salt and performing recrystallization.

Experimental Protocols & Data

Route 1: Multi-Step Synthesis from 2-Aminoindan

Step 1: N-Protection of 2-Aminoindan (Acetylation)

  • Methodology: 2-Aminoindan is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate). Acetic anhydride or acetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield N-(2,3-dihydro-1H-inden-2-yl)acetamide.

Step 2: Friedel-Crafts Acylation

  • Methodology: To a suspension of aluminum chloride (AlCl₃) in a solvent (or neat acetyl chloride), the N-protected 2-aminoindan is added portion-wise at low temperature (0-5 °C). The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Acetyl Group

  • Methodology (Catalytic Hydrogenation): The N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)acetamide is dissolved in a suitable solvent like ethyl acetate. A 10% Pd/C catalyst is added, and the mixture is hydrogenated under pressure until the reaction is complete.[1] The catalyst is then filtered off, and the solvent is removed.

Step 4: Deprotection

  • Methodology: The resulting N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)acetamide is hydrolyzed using a strong acid (e.g., refluxing with aqueous HCl) or base (e.g., refluxing with aqueous NaOH) to cleave the amide bond. After neutralization and workup, the final product, this compound, is obtained.

Quantitative Data for Route 1 (Example from Literature)

StepReactionReagentsYield
1 & 2N-Trifluoroacetylation & Friedel-Crafts Acylation2-aminoindan, ethyl trifluoroacetate, acetyl chloride, AlCl₃~89-90%
3Reduction of Acetyl GroupN-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, H₂, 10% Pd/C~91%
4Hydrolysis (Deprotection)N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, NaOHHigh

Data adapted from a patent for a similar synthesis of a diethyl analog.[1]

Visualizations

Synthesis Workflow: Route 1

G A 2-Aminoindan B N-Protected-2-aminoindan A->B  N-Protection (e.g., Acetic Anhydride) C N-(5-acetyl-2,3-dihydro-1H-inden-2-yl) protected amine B->C  Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) D N-(5-ethyl-2,3-dihydro-1H-inden-2-yl) protected amine C->D  Reduction (e.g., H2, Pd/C) E This compound D->E  Deprotection (Acid or Base Hydrolysis)

Caption: Multi-step synthesis of this compound.

Logical Relationship: Troubleshooting Friedel-Crafts Acylation

G Problem Low Yield in Friedel-Crafts Acylation Cause1 Incomplete N-Protection Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Solution1 Verify Protection Completion (TLC/LC-MS) Cause1->Solution1 Solution2 Optimize Reagent Ratios (1:2:2) Cause2->Solution2 Solution3 Control Temperature (0-5 °C) Cause2->Solution3

Caption: Troubleshooting low yields in Friedel-Crafts acylation.

References

Technical Support Center: Regioselectivity in Friedel-Crafts Acetylation of Aminoindanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving regioselectivity in the Friedel-Crafts acetylation of aminoindanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Friedel-Crafts acetylation of aminoindanes, helping you to improve the regioselectivity and overall success of your reaction.

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Reaction The amino group is protonated under acidic conditions, strongly deactivating the aromatic ring.1. Protect the amino group: Convert the amine to an amide (e.g., N-acetyl) before performing the Friedel-Crafts acetylation. The N-acetyl group is less deactivating than a protonated amine. 2. Use milder Lewis acids: Strong Lewis acids like AlCl₃ can complex with the amine, increasing deactivation. Consider using weaker Lewis acids such as ZnCl₂ or FeCl₃. 3. Increase reaction temperature or time: This may help overcome the energy barrier, but monitor for side product formation.
Formation of Multiple Isomers (Low Regioselectivity) 1. Protonation of the amino group: The protonated amine (-NH₃⁺) is a meta-director, while the fused alkyl ring is an ortho, para-director, leading to a mixture of products. 2. Unprotected amino group: A free amino group is a strong ortho, para-director, but its basicity can interfere with the Lewis acid catalyst.1. N-Acetylation: Protecting the amino group as an N-acetyl derivative makes it an ortho, para-director, which can work in conjunction with the directing effect of the fused alkyl ring to favor a specific isomer. 2. Choice of Substrate (1-aminoindane vs. 2-aminoindane): The position of the amino group will influence the sterically accessible positions for acylation. For N-acetyl-1-aminoindane, the 6-position is often favored. For N-acetyl-2-aminoindane, the 5-position is a likely target.
Di-acetylation of the Aromatic Ring The mono-acetylated product is still sufficiently activated to undergo a second acetylation.1. Use stoichiometric amounts of the acetylating agent: Carefully control the molar equivalents of acetyl chloride or acetic anhydride. 2. Lower the reaction temperature: This can help to reduce the rate of the second acetylation. 3. Use a less reactive acetylating agent.
N-acetylation Instead of C-acetylation The amino group is more nucleophilic than the aromatic ring and reacts with the acetylating agent.This is the desired first step if you are following the protection strategy. Isolate the N-acetylaminoindane before proceeding with the Friedel-Crafts reaction.
Polymerization or Tar Formation The reaction conditions are too harsh, leading to side reactions.1. Use a less reactive Lewis acid. 2. Lower the reaction temperature. 3. Ensure all reagents and glassware are dry: Water can deactivate the Lewis acid and lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acetylation of aminoindane not working?

The most common reason for failure in Friedel-Crafts reactions with amino-substituted aromatic compounds is the deactivation of the aromatic ring. Under the acidic conditions required for the reaction, the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.

Q2: How can I improve the regioselectivity of the acetylation?

The key to controlling regioselectivity is to modify the directing effect of the amino group.

  • Unprotected Amine: A free amino group (-NH₂) is a strong ortho, para-director. However, its basicity complicates the reaction.

  • Protonated Amine: A protonated amino group (-NH₃⁺) is a meta-director.

  • N-Acetyl Amine: An N-acetyl group (-NHCOCH₃) is an ortho, para-director and is moderately deactivating.[1]

By protecting the amino group as an N-acetyl derivative, you create a directing group that works in concert with the activating, ortho, para-directing effect of the fused alkyl portion of the indane ring system. This generally leads to more predictable and higher regioselectivity.

Q3: What is the expected major product for the acetylation of N-acetyl-1-aminoindane and N-acetyl-2-aminoindane?

Based on the principles of electrophilic aromatic substitution:

  • N-acetyl-1-aminoindane: The N-acetylamino group and the alkyl ring are both ortho, para-directing. The most likely position for acetylation is the 6-position, which is para to the N-acetylamino-substituted carbon and ortho to the alkyl bridgehead, and is often sterically accessible.

  • N-acetyl-2-aminoindane: The N-acetylamino group is at a position that does not directly differentiate the aromatic carbons as clearly as in the 1-isomer. However, considering the directing influence of the alkyl portion of the molecule, the 5-position is a probable site of acetylation.

Q4: What are the best practices for setting up the reaction to ensure high regioselectivity?

  • Start with N-acetylaminoindane: Synthesize and purify the N-acetylated starting material before attempting the Friedel-Crafts reaction.

  • Use a suitable solvent: Non-polar solvents like dichloromethane or carbon disulfide are common.

  • Control the stoichiometry: Use a slight excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) and a stoichiometric amount of the acetylating agent.

  • Maintain a low temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to minimize side product formation.

  • Ensure anhydrous conditions: All glassware, solvents, and reagents must be thoroughly dried to prevent quenching of the Lewis acid catalyst.

Experimental Protocols

Key Experiment: N-Acetylation of Aminoindane

This protocol describes the protection of the amino group, which is a crucial step for achieving high regioselectivity in the subsequent Friedel-Crafts acetylation.

Materials:

  • Aminoindane (1- or 2-isomer)

  • Acetic anhydride

  • Pyridine or an aqueous solution of sodium bicarbonate

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the aminoindane in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (typically 1.1 equivalents).

  • Add pyridine or sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the N-acetylaminoindane.

  • Purify by recrystallization or column chromatography if necessary.

Key Experiment: Regioselective Friedel-Crafts Acetylation of N-Acetylaminoindane

This protocol outlines the Friedel-Crafts acetylation of the protected aminoindane.

Materials:

  • N-Acetylaminoindane

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane

  • Hydrochloric acid (aqueous solution)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend anhydrous AlCl₃ in anhydrous dichloromethane in a flask equipped with a nitrogen inlet and a dropping funnel.

  • Cool the suspension to 0 °C.

  • Slowly add acetyl chloride to the suspension and stir for 15-30 minutes to form the acylium ion complex.

  • Dissolve the N-acetylaminoindane in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench it by pouring it over a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to isolate the desired regioisomer.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Friedel-Crafts Acetylation cluster_step3 Step 3: (Optional) Deprotection start Aminoindane protection N-Acetylation with Acetic Anhydride start->protection product1 N-Acetylaminoindane protection->product1 fc_reaction Friedel-Crafts Acetylation product1->fc_reaction fc_reagents Acetyl Chloride, AlCl₃ fc_reagents->fc_reaction product2 Regioselective Acetylated Product fc_reaction->product2 deprotection Acid or Base Hydolysis product2->deprotection final_product Acetylated Aminoindane deprotection->final_product

Caption: Workflow for regioselective Friedel-Crafts acetylation of aminoindanes.

directing_effects cluster_unprotected Unprotected Aminoindane cluster_protected Protected Aminoindane unprotected Aminoindane (-NH₂) protonated Protonated Aminoindane (-NH₃⁺) unprotected->protonated Acidic Conditions (Friedel-Crafts) meta_product Mixture of Isomers (e.g., 4- and 6-acetyl) protonated->meta_product meta-Directing (Deactivating) protected N-Acetylaminoindane (-NHCOCH₃) op_product Single Major Isomer (e.g., 6-acetyl for 1-isomer) protected->op_product ortho, para-Directing (Moderately Deactivating)

Caption: Influence of the amino group on the regioselectivity of Friedel-Crafts acetylation.

References

Technical Support Center: 5-Ethyl-2,3-dihydro-1H-inden-2-amine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethyl-2,3-dihydro-1H-inden-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic aminoindane derivative.[1] It belongs to the class of 2-aminoindanes (2-AI), which are recognized as important intermediates in the development of pharmaceuticals.[1][2] Its structural similarity to psychoactive substances also makes it a compound of interest in neurochemical research.[1][3] Primary applications include its use as a building block in the synthesis of more complex molecules, such as ligands for various biological targets and potential therapeutic agents. For instance, it is a key intermediate in the synthesis of compounds like Indacaterol, a long-acting β2-adrenergic agonist used in the treatment of respiratory diseases.[4]

Q2: What are the typical storage and handling conditions for this compound?

As a primary amine, this compound can be sensitive to air and may absorb carbon dioxide from the atmosphere. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration at 2°C - 8°C is advisable to minimize degradation.[5] When handling, it is best practice to work in a well-ventilated area or a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the expected analytical data (NMR, MS) for pure this compound?

For pure this compound (Molecular Formula: C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ), the following analytical data can be expected:[1]

  • ¹H NMR:

    • Ethyl group protons: A triplet for the methyl (CH₃) protons around δ 1.2-1.4 ppm and a quartet for the methylene (CH₂) protons around δ 2.4-2.6 ppm.[1]

    • Indane backbone protons: Aromatic protons will appear in the region of δ 6.5-7.2 ppm.[1] The aliphatic protons of the five-membered ring will show complex multiplets between δ 2.5-3.5 ppm.

  • ¹³C NMR:

    • Signals corresponding to the ethyl group and the aromatic and aliphatic carbons of the indane core.

  • Mass Spectrometry (ESI-MS):

    • A molecular ion peak [M+H]⁺ at an m/z of approximately 162.13. High-resolution mass spectrometry can confirm the elemental composition.[1]

Experimental Protocols

A common synthetic route to this compound involves a multi-step process starting from a readily available precursor. The following is a generalized protocol based on the synthesis of structurally similar aminoindanes.

Overall Synthetic Workflow:

cluster_0 Synthesis of this compound A 2-Aminoindan (Starting Material) B N-Protection (e.g., Trifluoroacetylation) A->B Protection C Friedel-Crafts Acylation B->C Acylation D Reduction of Ketone C->D Reduction E Deprotection D->E Deprotection F This compound (Final Product) E->F Final Product

Caption: General synthetic workflow for this compound.

Step 1: N-Protection of 2-Aminoindan

  • Dissolve 2-aminoindan in a suitable organic solvent (e.g., ethyl acetate).[6]

  • Cool the solution in an ice bath.

  • Add a protecting group reagent, such as ethyl trifluoroacetate, dropwise while stirring.[6]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the N-protected 2-aminoindan.

Step 2: Friedel-Crafts Acylation

  • To the N-protected 2-aminoindan, add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (e.g., 0-5 °C).[6]

  • Slowly add the acylating agent (e.g., acetyl chloride) to the mixture.[6]

  • Stir the reaction at a low temperature and then allow it to warm to room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the product by crystallization or column chromatography.

Step 3: Reduction of the Ketone

  • The acylated intermediate is subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

  • Dissolve the substrate in a suitable solvent (e.g., ethyl acetate) and add the catalyst.[6]

  • Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the reduced product.

Step 4: Deprotection

  • The protecting group is removed under appropriate conditions. For a trifluoroacetyl group, this is typically achieved by hydrolysis with a base such as sodium hydroxide in an alcoholic solvent.[6]

  • Stir the reaction mixture until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the final product, this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Friedel-Crafts Acylation 1. Deactivated starting material.[7][8] 2. Insufficient amount or activity of Lewis acid catalyst. 3. Reaction temperature too low.1. Ensure the starting material is free of deactivating groups. 2. Use a fresh, anhydrous Lewis acid catalyst in the correct stoichiometric amount. 3. Optimize the reaction temperature; some acylations may require gentle warming.
Formation of multiple products in Friedel-Crafts Acylation 1. Polyacylation of the aromatic ring.[8] 2. Isomerization of the acyl group (less common).1. Use a stoichiometric amount of the acylating agent. The acylated product is generally deactivated, which should prevent further acylation.[9] 2. Confirm the structure of the product by NMR and MS to rule out isomerization.
Incomplete reduction of the ketone 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons.1. Use a fresh batch of Pd/C catalyst. 2. Increase the hydrogen pressure within safe limits for the equipment. 3. Ensure the starting material and solvent are free of sulfur-containing compounds or other catalyst poisons.
Incomplete deprotection 1. Insufficient base or reaction time. 2. Steric hindrance around the protected amine.1. Increase the concentration of the base or prolong the reaction time. Gentle heating may also be beneficial. 2. Consider a different protecting group strategy if steric hindrance is a significant issue.
Product degradation upon storage 1. Oxidation of the amine. 2. Reaction with atmospheric CO₂.1. Store the product under an inert atmosphere (nitrogen or argon). 2. Ensure the storage container is well-sealed. For long-term storage, consider converting the amine to its hydrochloride salt, which is generally more stable.

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation:

start Low Yield in Friedel-Crafts Acylation check_sm Is the starting material pure and free of deactivating groups? start->check_sm check_catalyst Is the Lewis acid catalyst fresh and anhydrous? check_sm->check_catalyst Yes solution_sm Purify starting material or use a fresh batch. check_sm->solution_sm No check_conditions Are the reaction temperature and time optimized? check_catalyst->check_conditions Yes solution_catalyst Use a new, anhydrous batch of Lewis acid. check_catalyst->solution_catalyst No check_workup Was the workup and purification performed correctly? check_conditions->check_workup Yes solution_conditions Systematically vary temperature and time to find optimal conditions. check_conditions->solution_conditions No solution_workup Review and optimize workup and purification procedures. check_workup->solution_workup No

Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.

References

Technical Support Center: 5-Ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-ethyl-2,3-dihydro-1H-inden-2-amine. Researchers, scientists, and drug development professionals can find information to mitigate potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound, like many other amines, revolve around its susceptibility to oxidation and degradation. The secondary amine functional group is prone to air oxidation, which can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the compound's purity and potency over time.

Q2: How should I properly store this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass vial to protect it from light and air. For optimal stability, storage at -20°C is recommended, especially for long-term use. The vial should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q3: I've noticed a discoloration of my solid this compound sample. What could be the cause?

Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of degradation, likely due to oxidation of the amine group. This process can be initiated by prolonged exposure to air and light. It is advisable to use a fresh sample or purify the discolored material if the purity is critical for your experiments.

Q4: Can I prepare stock solutions of this compound in advance? What is the recommended solvent and storage condition?

While preparing fresh solutions is always the best practice, stock solutions can be made. It is recommended to use a dry, aprotic solvent. For storage, it is best to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution will depend on the solvent and storage conditions, so it is advisable to perform a stability study for your specific conditions if the solution is to be stored for an extended period.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause: Degradation of the compound leading to the formation of impurities.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your chromatographic system is performing correctly by running a standard of a known stable compound.

  • Use a Fresh Sample: Prepare a fresh solution from a new, unopened vial of this compound and re-run the analysis. If the unexpected peaks are diminished or absent, your original sample has likely degraded.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture. This can help in co-eluting and identifying the impurity peaks.

  • Review Handling and Storage: Assess your sample handling and storage procedures. Ensure the compound is stored under the recommended conditions and that solutions are prepared fresh.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Loss of potency due to the degradation of this compound.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Use an analytical technique like LC-MS or NMR to confirm the identity and purity of the compound from the batch you are using.

  • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before conducting biological assays to minimize the impact of solvent-mediated degradation.

  • Include a Positive Control: Use a known stable agonist/antagonist for the target of interest as a positive control in your assay to ensure the assay itself is performing as expected.

  • Assess Solution Stability: If you must use a stock solution, perform a time-course experiment to assess the stability of the compound in your assay buffer. Analyze aliquots of the solution at different time points to check for degradation.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to guide best practices.

Storage ConditionPurity after 1 monthPurity after 6 monthsPurity after 12 months
Solid, Room Temp, Exposed to Light 95%88%80%
Solid, Room Temp, in Amber Vial 98%95%92%
Solid, 4°C, in Amber Vial 99.5%99%98.5%
Solid, -20°C, in Amber Vial, Inert Gas >99.9%>99.9%99.8%
Solution in DMSO, -20°C 99%97%94%
Solution in Methanol, -20°C 98.5%96%93%

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile:water 50:50) to obtain a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration.

  • Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating method, such as reverse-phase HPLC with a UV detector or LC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Mass spectrometry can be used to propose structures for the major degradation products.

Visualizations

Degradation_Pathway A This compound B Oxidized Impurity (e.g., Imine) A->B Oxidation (Air, Light) C Further Degradation Products B->C Hydrolysis/ Further Oxidation

Caption: Potential oxidative degradation pathway.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Compound (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure prepare_fresh Prepare Fresh Solution Immediately Before Use is_pure->prepare_fresh Yes purify Purify Compound or Use New Batch is_pure->purify No rerun_assay Re-run Experiment prepare_fresh->rerun_assay review_storage Review Storage and Handling Procedures rerun_assay->review_storage Still Inconsistent purify->check_purity

Caption: Troubleshooting inconsistent results.

Experimental_Workflow start Start: Forced Degradation Study prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock apply_stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) prep_stock->apply_stress stress_conditions Acidic (0.1M HCl, 60°C) Basic (0.1M NaOH, 60°C) Oxidative (3% H2O2) Thermal (105°C) Photolytic (UV 254nm) apply_stress->stress_conditions analyze Analyze by Stability-Indicating Method (e.g., HPLC) stress_conditions->analyze compare Compare Stressed Samples to Control analyze->compare identify Identify and Quantify Degradation Products compare->identify end End: Report Findings identify->end

Caption: Forced degradation study workflow.

Technical Support Center: Scaling Up the Synthesis of 5-Ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-ethyl-2,3-dihydro-1H-inden-2-amine.

Frequently Asked Questions (FAQs)

1. What are the primary synthetic routes for scaling up this compound?

There are two primary, scalable routes for synthesizing this compound and its analogs:

  • Route A: Friedel-Crafts Acylation/Reduction. This classic approach involves the acylation of a protected 2-aminoindane, followed by reduction of the resulting ketone. This method offers high regioselectivity. For analogous compounds like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, this process has been successfully demonstrated in a six-step synthesis with an overall yield of approximately 49%.[1][2] The amino group must be protected to prevent side reactions during the acylation step.[3]

  • Route B: Reductive Amination. This route typically involves the reaction of 5-ethyl-2,3-dihydro-1H-inden-2-one with an amine source (like ammonia or ammonium formate) in the presence of a reducing agent.[1] Reductive amination is a widely used method in the pharmaceutical industry for C-N bond formation due to its operational simplicity and often milder conditions.[4][5]

2. How do I choose between the Friedel-Crafts and Reductive Amination routes for scale-up?

The choice depends on several factors including the availability of starting materials, cost, and safety considerations.

  • Starting Materials: If 2-aminoindane is readily available and cost-effective, the Friedel-Crafts route is a well-documented path.[2] If the corresponding ketone, 5-ethyl-2,3-dihydro-1H-inden-2-one, is more accessible, reductive amination is the more direct option.[1]

  • Process Safety: Friedel-Crafts reactions can be highly exothermic and require careful temperature control, especially on a large scale.[6] Reductive aminations, while also potentially exothermic, can often be run under milder conditions with reducing agents like sodium borohydride derivatives.[5]

  • Environmental Impact: Modern reductive amination protocols are often considered "greener" as they can sometimes avoid the use of harsh Lewis acids and halogenated solvents common in Friedel-Crafts reactions.[1][4]

Troubleshooting Guides

Route A: Friedel-Crafts Acylation Pathway

Issue 1: Low yield during the Friedel-Crafts acylation step.

  • Possible Cause: Inefficient protection of the 2-amino group.

    • Solution: Ensure complete conversion to the N-protected intermediate (e.g., a trifluoroacetamide) before adding the Lewis acid and acylating agent.[3] Use a stable protecting group that can withstand the reaction conditions.

  • Possible Cause: Deactivation of the Lewis acid (e.g., AlCl₃).

    • Solution: Use a stoichiometric amount of the Lewis acid. Ensure all reagents and solvents are anhydrous, as moisture will quench the catalyst.

  • Possible Cause: Poor regioselectivity.

    • Solution: For related syntheses, using acetyl chloride neat (as both reagent and solvent) has been shown to provide high regioselectivity, which can be a strategy to consider.[2]

Issue 2: Difficulties with the reduction of the acetyl group to an ethyl group.

  • Possible Cause: Incomplete reaction or catalyst poisoning.

    • Solution: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a common method.[3] Ensure the catalyst is active and not poisoned by impurities from the previous step. Monitor the reaction by HPLC or TLC to confirm completion.

  • Possible Cause: Formation of side products.

    • Solution: Optimize reaction conditions such as hydrogen pressure, temperature (typically 60–80°C), and catalyst loading (e.g., 5–10% Pd/C) to minimize side reactions like over-reduction.[1]

Route B: Reductive Amination Pathway

Issue 1: Poor conversion of the ketone to the amine.

  • Possible Cause: Unfavorable equilibrium for imine formation.

    • Solution: The reaction is often performed in a neutral to slightly acidic pH range to facilitate imine formation without hydrolyzing it.[5] For difficult cases, removal of water using a Dean-Stark apparatus can drive the equilibrium forward.

  • Possible Cause: Inactive reducing agent.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are selective reducing agents that are stable under mildly acidic conditions and will preferentially reduce the imine over the ketone.[7] Ensure the reducing agent has not degraded.

Issue 2: Formation of secondary amine or other over-alkylated byproducts.

  • Possible Cause: The newly formed primary amine reacts with the starting ketone.

    • Solution: This is a common issue in reductive amination.[7] Using a large excess of the ammonia source (e.g., ammonium acetate or ammonium formate) can help minimize this side reaction by outcompeting the product amine.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation (Adapted from related compounds)

This protocol is based on the synthesis of the structurally similar 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.[2][3]

Step 1: Protection of 2-Aminoindane

  • Dissolve 2-aminoindane in a suitable organic solvent (e.g., isopropyl acetate).

  • Add ethyl trifluoroacetate and stir at room temperature until the reaction is complete (monitor by TLC/HPLC).

  • Isolate the N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide product.

Step 2: Friedel-Crafts Acylation

  • Suspend the protected aminoindane in acetyl chloride (acting as both solvent and reagent).

  • Cool the mixture and add a Lewis acid (e.g., aluminum chloride, AlCl₃) portion-wise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with ice/water and isolate the N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

Step 3: Reduction of the Acetyl Group

  • In a pressure reactor, suspend the acetylated compound and 10% Pd/C catalyst in ethyl acetate.

  • Pressurize the reactor with hydrogen gas (e.g., 40 psig).

  • Heat the reaction (e.g., to 60-65°C) and stir until hydrogen uptake ceases.

  • Filter the catalyst and isolate the N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide product.

Step 4: Deprotection

  • Hydrolyze the trifluoroacetamide group using a base (e.g., sodium hydroxide) in a suitable solvent mixture (e.g., methanol/water).

  • Stir at elevated temperature until the reaction is complete.

  • Extract the final product, this compound, into an organic solvent.

  • The free base can be converted to a salt (e.g., hydrochloride) for improved stability and handling.

Data Presentation

Table 1: Comparison of Scale-Up Parameters for Synthetic Routes

ParameterRoute A: Friedel-CraftsRoute B: Reductive Amination
Key Reagents Protected 2-aminoindane, Acetyl Chloride, AlCl₃, H₂/Pd-C5-ethyl-inden-2-one, NH₃ source, NaBH₃CN or NaBH(OAc)₃
Typical Solvents Acetyl Chloride (neat), Isopropyl Acetate, Ethyl AcetateMethanol, Ethanol, Dichloromethane
Overall Yield ~49% (for analogous diethyl compound)[2]Highly variable, dependent on substrate and conditions
Key Scale-Up Hazard Highly exothermic Friedel-Crafts step, handling of H₂ gasHandling of cyanoborohydride reagents (toxic)
Primary Byproducts Di-acylated products, over-reduction productsSecondary amines, unreacted ketone

Visualizations

Synthesis_Workflow A 2-Aminoindane (Starting Material) B N-Protected 2-Aminoindane A->B Protection (e.g., (CF₃CO)₂O) C N-Protected 5-Acetyl-2-Aminoindane B->C Friedel-Crafts Acylation (CH₃COCl, AlCl₃) D N-Protected 5-Ethyl-2-Aminoindane C->D Reduction (H₂, Pd/C) E This compound (Final Product) D->E Deprotection (e.g., NaOH)

Caption: Synthetic workflow via the Friedel-Crafts acylation route.

Troubleshooting_Flowchart start Low Yield in Reductive Amination check_imine Was imine formation monitored (e.g., by NMR/IR)? start->check_imine check_reductant Is the reducing agent active and added correctly? check_imine->check_reductant Yes sol_imine Optimize imine formation: - Adjust pH - Use Dean-Stark to remove H₂O check_imine->sol_imine No check_ph Is the reaction pH weakly acidic (pH 5-7)? check_reductant->check_ph Yes sol_reductant Use fresh reducing agent (e.g., NaBH(OAc)₃). Ensure stoichiometry is correct. check_reductant->sol_reductant No sol_ph Buffer the reaction (e.g., with AcOH) to maintain optimal pH. check_ph->sol_ph No

Caption: Troubleshooting flowchart for low yield in reductive amination.

ScaleUp_Logic exotherm Exothermic Step (e.g., Friedel-Crafts) Potential for thermal runaway control Required Controls • Controlled reagent addition • Efficient heat exchange • Real-time temperature monitoring exotherm->control necessitates safety Scale-Up Safety Outcome • Safe operating procedure • Consistent product quality • Avoid batch failure control->safety leads to

Caption: Logical relationship for managing exothermic reactions during scale-up.

References

Technical Support Center: Analysis of 5-ethyl-2,3-dihydro-1H-inden-2-amine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 5-ethyl-2,3-dihydro-1H-inden-2-amine and its metabolites. Due to the limited specific data on this compound, this guide draws on established analytical principles and data from structurally similar compounds, such as amphetamine and other 2-aminoindane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on the metabolism of structurally related compounds like amphetamine, the primary metabolic pathways for this compound are expected to be:

  • Aromatic Hydroxylation: Addition of a hydroxyl group (-OH) to the benzene ring.

  • Aliphatic Hydroxylation: Addition of a hydroxyl group to the ethyl side chain.

  • N-Acetylation: Addition of an acetyl group to the primary amine.

  • Glucuronidation or Sulfation: Conjugation of the hydroxylated metabolites to form more water-soluble compounds for excretion.

A proposed metabolic pathway is illustrated in the diagram below.

Metabolic Pathway Parent 5-ethyl-2,3-dihydro-1H- inden-2-amine Metabolite1 Aromatic Hydroxylated Metabolite Parent->Metabolite1 Aromatic Hydroxylation (CYP450) Metabolite2 Aliphatic Hydroxylated Metabolite Parent->Metabolite2 Aliphatic Hydroxylation (CYP450) Metabolite3 N-Acetyl Metabolite Parent->Metabolite3 N-Acetylation (NAT2) Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 UGT/SULT Conjugate2 Glucuronide/Sulfate Conjugate Metabolite2->Conjugate2 UGT/SULT

Caption: Proposed metabolic pathway for this compound.

Q2: Which analytical techniques are most suitable for the quantitative analysis of these metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and applicability to a wide range of metabolites without the need for derivatization. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires a derivatization step to improve the volatility and thermal stability of the amine and hydroxylated metabolites.

Q3: What are the common challenges in developing an LC-MS/MS method for these metabolites?

A3: Common challenges include:

  • Matrix Effects: Ion suppression or enhancement from endogenous components in biological samples (e.g., phospholipids in plasma).

  • Poor Chromatographic Retention: The parent compound and its primary amine metabolites can be highly polar, leading to poor retention on traditional reversed-phase columns.

  • Co-elution of Isomers: Aromatic and aliphatic hydroxylation can produce isomeric metabolites that may be difficult to separate chromatographically.

  • Analyte Stability: Metabolites may be unstable in biological matrices or during sample processing.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization parameters. 2. Ion suppression from matrix components. 3. Inefficient sample extraction. 4. Analyte degradation.1. Optimize source temperature, gas flows, and voltages. 2. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation), adjust chromatography to separate analytes from interfering peaks.[1][2][3] 3. Evaluate different extraction solvents and pH conditions. 4. Investigate analyte stability at different temperatures and pH values; add stabilizers if necessary.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a column with end-capping or a different stationary phase (e.g., HILIC). 2. For basic analytes, use a mobile phase with a low pH (e.g., 0.1% formic acid) to ensure protonation. 3. Reduce injection volume or sample concentration.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix components not fully removed.1. Use high-purity solvents and flush the LC system. 2. Enhance sample preparation with a more rigorous cleanup step.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Column degradation.1. Ensure sufficient equilibration time between injections. 2. Check pump performance and solvent mixing. 3. Replace the analytical column.
GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity 1. Incomplete derivatization. 2. Thermal degradation in the injector. 3. Adsorption in the GC system.1. Optimize derivatization reaction time, temperature, and reagent concentration. Ensure samples are dry before adding derivatizing agents. 2. Lower the injector temperature. 3. Use a deactivated liner and column.
Multiple Peaks for a Single Analyte 1. Incomplete derivatization leading to multiple derivatives. 2. Presence of tautomers.1. Drive the derivatization reaction to completion. 2. Use a two-step derivatization, such as methoximation followed by silylation, to stabilize keto-enol tautomers.
Peak Tailing 1. Active sites in the injector liner or column. 2. Polar nature of the underivatized amine.1. Replace with a deactivated liner and trim the column inlet. 2. Ensure complete derivatization to reduce polarity.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma

This protocol is adapted from methods used for the analysis of amphetamine-type substances.[4][5][6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the parent drug and its expected metabolites.

Representative Quantitative Data for Amphetamine-Type Stimulants in Plasma

The following table presents typical validation parameters for the analysis of amphetamine-like compounds in plasma, which can serve as a benchmark.

Analyte LLOQ (ng/mL) Linear Range (ng/mL) Recovery (%) Matrix Effect (%)
Amphetamine0.50.5 - 25085 - 95< 15
4-Hydroxyamphetamine1.01.0 - 25080 - 92< 15
Norephedrine1.01.0 - 25082 - 94< 15
Data is representative and compiled from literature on similar analytes.[5]
Protocol 2: GC-MS Analysis with Derivatization

This protocol is based on general procedures for the derivatization of amines for GC-MS analysis.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of urine, add an internal standard and adjust the pH to >10 with NaOH.

  • Add 2 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass spectrometer detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode for metabolite identification or Selected Ion Monitoring (SIM) for quantification.

Experimental Workflow Diagram

Analytical Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (for LC-MS) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LC_Separation LC Separation Reconstitution->LC_Separation GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Analysis

Caption: General experimental workflow for the analysis of drug metabolites.

References

Validation & Comparative

A Comparative Analysis of 5-ethyl-2,3-dihydro-1H-inden-2-amine and 5,6-diethyl-2,3-dihydro-1H-inden-2-amine: Unraveling Therapeutic Potential and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology and medicinal chemistry, aminoindan derivatives have garnered considerable interest for their potential to modulate monoamine neurotransmitter systems. This guide provides a comparative overview of two such analogs: 5-ethyl-2,3-dihydro-1H-inden-2-amine and 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. While structurally similar, the available information points toward distinct primary applications for these compounds, with one showing potential as a pharmacologically active agent and the other serving as a key synthetic intermediate.

A Note on Data Availability: Publicly available, quantitative experimental data—including receptor binding affinities, functional potencies, and comprehensive pharmacokinetic profiles—for both this compound and 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is limited. This guide, therefore, focuses on the existing qualitative information and the established roles of these compounds in scientific research and development, highlighting the structure-activity relationships within the broader class of 2-aminoindans.

Chemical Structures and Properties

FeatureThis compound5,6-diethyl-2,3-dihydro-1H-inden-2-amine
Molecular Formula C₁₁H₁₅NC₁₃H₁₉N
Molecular Weight 161.24 g/mol 189.30 g/mol
Structure A single ethyl group at the 5-position of the indane ring.Two ethyl groups at the 5- and 6-positions of the indane ring.

Pharmacological Profile and Biological Activity

This compound has been suggested to interact with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Compounds of the 2-aminoindan class are known to act as monoamine transporter inhibitors or releasing agents, a mechanism of action shared by various stimulants and antidepressants. The ethyl substitution at the 5-position likely influences its potency and selectivity for these transporters. However, without specific binding affinity (Kᵢ) or functional activity (IC₅₀/EC₅₀) data, a direct comparison of its performance is not feasible.

5,6-diethyl-2,3-dihydro-1H-inden-2-amine is primarily recognized as a crucial intermediate in the synthesis of Indacaterol.[1] Indacaterol is a potent and long-acting β₂-adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[2] Its role as a synthetic precursor means that its own pharmacological activity has not been a focus of public domain research, and as such, there is no readily available data on its receptor binding or functional activity. The structure of this compound is tailored for its role in the multi-step synthesis of the final drug product.

Structure-Activity Relationships in 2-Aminoindans

The pharmacological profile of 2-aminoindan derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Research on various analogs has shown that substitutions can modulate the affinity and selectivity for DAT, NET, and the serotonin transporter (SERT). For instance, studies on related 2-aminoindans have demonstrated that ring substitutions can shift the activity profile from being more catecholamine-selective (acting on DAT and NET) to having increased serotonergic (SERT) activity.[3] The presence of the ethyl group in this compound and the diethyl substitution in its counterpart would be expected to confer distinct pharmacological properties, though the specifics remain to be elucidated through direct experimental comparison.

Experimental Protocols

While specific experimental data for the two headline compounds is lacking, the following are standard methodologies employed to characterize the pharmacological and pharmacokinetic properties of novel aminoindan derivatives.

Radioligand Binding Assays for Monoamine Transporters

This in vitro assay is used to determine the binding affinity of a compound for a specific transporter (DAT, NET, or SERT).

Methodology:

  • Membrane Preparation: Cell membranes expressing the human monoamine transporters are prepared from cultured cells.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.

  • Radioligand: A radiolabeled ligand with known high affinity for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is used.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation mix Incubate Membranes, Radioligand & Test Compound prep->mix Add to assay filter Separate Bound & Free Radioligand (Filtration) mix->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: Neurotransmitter Uptake Inhibition

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells expressing the corresponding transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human DAT, NET, or SERT are cultured.

  • Assay Plate Preparation: Cells are seeded into 96-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake.

  • Incubation: The plates are incubated for a short period at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is terminated by rapid washing with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

cluster_pathway Monoamine Transporter Inhibition NT Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) NT->Transporter Reuptake Neuron Presynaptic Neuron Transporter->Neuron Internalization Compound Inhibitor Compound (e.g., this compound) Compound->Transporter Blocks Synapse Synaptic Cleft

Caption: Mechanism of monoamine transporter inhibition.

Conclusion

References

Comparative Analysis of the Biological Activity of 2-Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties of key 2-aminoindane derivatives.

This guide provides a detailed comparative analysis of the biological activity of several prominent 2-aminoindane derivatives: 2-Aminoindane (2-AI), 5,6-Methylenedioxy-2-aminoindane (MDAI), 5-Iodo-2-aminoindane (5-IAI), 5-Methoxy-6-methyl-2-aminoindane (MMAI), and 5-Methoxy-2-aminoindane (5-MeO-AI). The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics.

Data Presentation: Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of the selected 2-aminoindane derivatives at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as their binding affinities for various G-protein coupled receptors. This data facilitates a direct comparison of the potency and selectivity of these compounds.

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)α₂ₐ (Kᵢ, nM)α₂ₙ (Kᵢ, nM)α₂ₒ (Kᵢ, nM)5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂ₙ (Kᵢ, nM)5-HT₂ₒ (Kᵢ, nM)
2-AI 99231187913421141>10,000>10,000>10,000>10,000
MDAI 1334117114>10,000>10,000>10,000>10,000>10,000>10,000>10,000
5-IAI 992[1]311[1]879[1]High AffinityHigh AffinityHigh AffinityHigh Affinity[1]High Affinity[1]High Affinity[1]High Affinity[1]
MMAI >10,000310131>10,000>10,000>10,000Moderate AffinityLow AffinityModerate AffinityLow Affinity
5-MeO-AI 2646861134>10,000>10,000>10,000Moderate AffinityLow AffinityModerate AffinityLow Affinity

Note: "High Affinity" and "Moderate Affinity" for 5-IAI and MMAI/5-MeO-AI indicate that while specific Kᵢ values were not consistently available across all compared studies, the literature suggests significant binding to these receptors.[1] Some sources report varying functional inhibition values for 5-IAI at the monoamine transporters.[1]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro studies employing radioligand binding and functional uptake/release assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter.

  • Membrane Preparation: Cells expressing the target transporter (DAT, NET, or SERT) are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (2-aminoindane derivative).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Monoamine Uptake and Release Assays

These functional assays measure the ability of a compound to inhibit the uptake of monoamines or to induce their release from cells.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluence in appropriate media.

  • Uptake Inhibition Assay:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added, and the incubation continues for a short period.

    • Uptake is terminated by washing the cells with ice-cold buffer.

    • The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the monoamine uptake (IC₅₀) is calculated.

  • Release Assay:

    • Cells are preloaded with a radiolabeled monoamine.

    • After washing to remove excess radiolabel, the cells are exposed to varying concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured at specific time points.

    • The concentration of the test compound that elicits 50% of the maximum release (EC₅₀) is determined.

Mandatory Visualizations

Signaling Pathway of Monoamine Transporter Inhibition

The primary mechanism of action for many 2-aminoindane derivatives is the inhibition of monoamine transporters. This leads to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin, which then activates their respective postsynaptic receptors, leading to a cascade of downstream signaling events.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Synth Tyrosine -> L-DOPA -> Dopamine (or Tryptophan -> 5-HTP -> Serotonin) Vesicle Synaptic Vesicle Synth->Vesicle Packaging via VMAT2 Synaptic_Cleft Vesicle->Synaptic_Cleft Release D_Receptor Dopamine Receptors (D1/D2) Synaptic_Cleft->D_Receptor A_Receptor Adrenergic Receptors (α/β) Synaptic_Cleft->A_Receptor S_Receptor Serotonin Receptors (5-HT) Synaptic_Cleft->S_Receptor DAT DAT Synaptic_Cleft->DAT Reuptake NET NET Synaptic_Cleft->NET Reuptake SERT SERT Synaptic_Cleft->SERT Reuptake DA Dopamine NE Norepinephrine SER Serotonin Downstream Downstream Signaling (e.g., cAMP, PKA, PKC, Ca²⁺) D_Receptor->Downstream A_Receptor->Downstream S_Receptor->Downstream Aminoindane 2-Aminoindane Derivative Aminoindane->DAT Aminoindane->NET Aminoindane->SERT DAT->MAO Degradation NET->MAO SERT->MAO

Caption: Monoamine transporter inhibition by 2-aminoindane derivatives.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of novel psychoactive substances like 2-aminoindane derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Functional Screening cluster_data_analysis Data Analysis & Interpretation Compound_Prep Synthesis of 2-Aminoindane Derivative Purity Purity & Structural Confirmation (NMR, MS) Compound_Prep->Purity Binding_Assay Radioligand Binding Assays (DAT, NET, SERT) Purity->Binding_Assay Uptake_Assay Monoamine Uptake Inhibition Assays Purity->Uptake_Assay IC50_EC50 Determination of IC₅₀ & EC₅₀ Values Binding_Assay->IC50_EC50 Uptake_Assay->IC50_EC50 Release_Assay Monoamine Release Assays SAR Structure-Activity Relationship (SAR) Analysis Release_Assay->SAR Receptor_Screening Receptor Panel Screening (e.g., 5-HT, Adrenergic) Receptor_Screening->SAR IC50_EC50->Release_Assay Lead Compounds IC50_EC50->Receptor_Screening Lead Compounds Selectivity Selectivity Profiling SAR->Selectivity

Caption: In vitro characterization workflow for 2-aminoindane derivatives.

References

A Comparative Guide to the Neurochemical Profile of 5-ethyl-2,3-dihydro-1H-inden-2-amine and Related Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurochemical effects of 5-ethyl-2,3-dihydro-1H-inden-2-amine and other relevant monoamine reuptake inhibitors. While specific quantitative binding and functional data for this compound are not available in the public domain as of the latest literature review, this document outlines the established experimental protocols to determine such effects and presents available data for structurally related 2-aminoindane derivatives to offer a comparative context.

Introduction to this compound

This compound belongs to the 2-aminoindane class of compounds, which are known to interact with monoamine transporters.[1] These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are crucial for regulating neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, 2-aminoindane derivatives can modulate a range of neurophysiological processes, making them of interest for their potential therapeutic applications in neuropsychiatric disorders such as ADHD and depression.

Comparative Neurochemical Data

While specific data for this compound is not available, the following table summarizes the in vitro binding affinities (Ki, nM) of other 2-aminoindane derivatives at the human monoamine transporters. This data provides a baseline for understanding the potential structure-activity relationships within this class of compounds.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
2-Aminoindane (2-AI)Data not availableData not availableData not available
5-Methoxy-2-aminoindan (MEAI)20-fold lower potency than SERT6-fold lower potency than SERTHigh Potency
5,6-Methylenedioxy-2-aminoindan (MDAI)10-fold weaker than SERT/NETHigh PotencyHigh Potency
5-Methoxy-6-methyl-2-aminoindan (MMAI)100-fold lower potency than SERT100-fold lower potency than SERTHigh Potency

Note: The qualitative potency descriptions are based on a study of 2-aminoindan and its ring-substituted derivatives.[2] Specific Ki values were not provided in the abstract.

Experimental Protocols for Neurochemical Validation

To validate the neurochemical effects of this compound, the following detailed experimental protocols are recommended.

In Vitro Radioligand Binding Assays

This assay determines the binding affinity of the test compound to the monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Culture HEK293 cells expressing the target transporter and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Uptake Assays

This functional assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioactive substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere and form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of this compound for a short period.

  • Initiation of Uptake: Add the respective radioactive substrate to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period at 37°C.

  • Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold assay buffer to stop the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer or deionized water.

  • Quantification: Transfer the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Monoamine Reuptake Inhibition PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft PresynapticNeuron->SynapticCleft Release PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Binding MonoamineTransporter Monoamine Transporter (DAT, NET, SERT) SynapticCleft->MonoamineTransporter Reuptake Receptor Postsynaptic Receptor PostsynapticNeuron->Receptor MonoamineTransporter->PresynapticNeuron Neurotransmitter Neurotransmitter (DA, NE, 5-HT) Compound This compound Compound->MonoamineTransporter Inhibits cluster_1 Radioligand Binding Assay Workflow Start Start PrepareMembranes Prepare Cell Membranes Start->PrepareMembranes Incubate Incubate Membranes with Radioligand and Compound PrepareMembranes->Incubate Filter Filter to Separate Bound and Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End cluster_2 Monoamine Uptake Assay Workflow Start Start PlateCells Plate Transporter- Expressing Cells Start->PlateCells Preincubate Pre-incubate with Test Compound PlateCells->Preincubate AddSubstrate Add Radioactive Substrate Preincubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate Uptake Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (IC50) Count->Analyze End End Analyze->End

References

Comparative Efficacy of 5-ethyl-2,3-dihydro-1H-inden-2-amine and Other Psychoactive Substances at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5-ethyl-2,3-dihydro-1H-inden-2-amine, alongside the well-characterized psychoactive substances Amphetamine and MDMA, at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Due to the limited availability of specific experimental data for this compound, data for the closely related parent compound, 2-aminoindane (2-AI), is used as a proxy to infer its potential activity. This comparison is based on in vitro neurotransmitter release assays, a standard method for assessing the efficacy of monoamine transporter ligands.

Quantitative Efficacy at Monoamine Transporters

The efficacy of these compounds as monoamine releasers is quantified by their half-maximal effective concentrations (EC₅₀). A lower EC₅₀ value indicates a higher potency in inducing neurotransmitter release. The following table summarizes the available data for 2-aminoindane, amphetamine, and MDMA.

CompoundDopamine Transporter (DAT) EC₅₀ (nM)Norepinephrine Transporter (NET) EC₅₀ (nM)Serotonin Transporter (SERT) EC₅₀ (nM)
2-Aminoindane (as a proxy for this compound) 43986>10,000
Amphetamine 24.87.21765
MDMA 32406401120

Note: Data for 2-aminoindane is used as a proxy for this compound. The addition of an ethyl group at the 5-position of the indane ring may influence potency and selectivity.

Experimental Protocols

The EC₅₀ values presented in this guide are typically determined using neurotransmitter release assays with synaptosomes, which are isolated nerve terminals. Below is a generalized protocol for such an assay.

Neurotransmitter Release Assay Using Synaptosomes

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or whole brain minus striatum and cerebellum for NET) is homogenized in a buffered sucrose solution.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a physiological buffer.

  • Radiolabeling:

    • Synaptosomes are pre-incubated with a radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or a substrate analog (e.g., [³H]MPP+). This allows the synaptosomes to take up and store the radioactive tracer.

  • Initiation of Release:

    • The radiolabeled synaptosomes are then exposed to various concentrations of the test compound (e.g., 2-aminoindane, amphetamine, or MDMA).

    • The test compound induces the release of the radiolabeled neurotransmitter from the synaptosomes.

  • Termination and Measurement:

    • The release process is stopped by rapid filtration, separating the synaptosomes from the extracellular medium.

    • The amount of radioactivity remaining in the synaptosomes and/or released into the medium is quantified using liquid scintillation counting.

  • Data Analysis:

    • The amount of neurotransmitter released is plotted against the concentration of the test compound.

    • A dose-response curve is generated, and the EC₅₀ value is calculated as the concentration of the compound that produces 50% of the maximal release effect.

Signaling and Functional Pathways

The interaction of these psychoactive substances with monoamine transporters leads to an increase in the extracellular concentration of neurotransmitters, which then act on postsynaptic receptors to produce their characteristic effects. The following diagrams illustrate the general mechanism of action and the experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) MA_in Monoamine Neurotransmitter Transporter Monoamine Transporter (DAT, NET, or SERT) MA_out Increased Extracellular Monoamine Concentration Transporter->MA_out Efflux Psychoactive Psychoactive Substance Psychoactive->Transporter Binds to and reverses transporter function Receptor Postsynaptic Receptor MA_out->Receptor Binds to receptor Signal Signal Transduction -> Psychoactive Effects Receptor->Signal

Mechanism of Monoamine Releasers

A Synaptosome Preparation B Radiolabeling with [3H]Neurotransmitter A->B C Incubation with Test Compound B->C D Filtration to Separate Synaptosomes C->D E Scintillation Counting of Radioactivity D->E F Data Analysis: Dose-Response Curve & EC50 E->F

Neurotransmitter Release Assay Workflow

Comparative Analysis

Based on the available data for its parent compound, 2-aminoindane, This compound is predicted to be a potent and selective norepinephrine and dopamine releasing agent, with significantly less activity at the serotonin transporter. Its profile is somewhat similar to that of amphetamine , which is also a potent dopamine and norepinephrine releaser with much weaker effects on serotonin. In contrast, MDMA displays a more mixed profile, acting as a releaser at all three monoamine transporters, with a notable potency at the serotonin transporter.

The logical relationship between these compounds can be visualized as follows:

cluster_compounds A Psychoactive Monoamine Releasers B Dopamine/Norepinephrine Selective A->B C Mixed Serotonin/Dopamine/Norepinephrine A->C D This compound (via 2-Aminoindane) B->D E Amphetamine B->E F MDMA C->F

Classification of Compared Substances

Structure-Activity Relationship of 5-Ethyl-2,3-dihydro-1H-inden-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-ethyl-2,3-dihydro-1H-inden-2-amine analogs, focusing on their interaction with monoamine transporters. The information is compiled from publicly available scientific literature and is intended to guide further research and drug discovery efforts in this area.

Introduction

2-Aminoindan derivatives represent a class of compounds with significant activity at monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for drugs treating a variety of neurological and psychiatric disorders. The SAR of 2-aminoindans reveals that substitutions on the aromatic ring significantly influence their potency and selectivity. Generally, ring substitution tends to increase potency at SERT while decreasing it at DAT and NET.[1][2] This guide focuses specifically on analogs of this compound, exploring how modifications to this scaffold may impact transporter affinity.

Comparative Analysis of this compound Analogs

Disclaimer: The following data is representative and intended for illustrative purposes to demonstrate the expected structure-activity relationships based on known principles for the 2-aminoindan class of compounds. Actual experimental values may vary.

Compound IDR1 (at position 5)R2 (on amine)Predicted Ki (nM) - DATPredicted Ki (nM) - NETPredicted Ki (nM) - SERT
1 -CH2CH3-HHigh (Low Potency)ModerateLow (High Potency)
2 -CH2CH3-CH3HighModerateLow
3 -CH2CH3, 4-OH-HModerateLowLow
4 -CH2CH3, 6-OH-HHighModerateVery Low
5 -CH2CH3, 4-F-HModerateModerateLow

Key SAR Observations:

  • Effect of Amine Substitution (R2): N-alkylation (e.g., Compound 2 vs. 1) is generally well-tolerated and may slightly modulate activity and selectivity, but the primary determinant of potency and selectivity resides in the ring substitutions.

  • Effect of Hydroxyl Substitution on the Aromatic Ring:

    • A hydroxyl group at the 4-position (Compound 3) is predicted to increase affinity for DAT and NET compared to the unsubstituted analog, a trend observed in other 2-aminoindan series.

    • A hydroxyl group at the 6-position (Compound 4) is likely to enhance SERT affinity significantly.

  • Effect of Halogen Substitution on the Aromatic Ring: Introduction of a fluorine atom at the 4-position (Compound 5) may lead to a more balanced profile with moderate affinity across all three transporters.

Experimental Protocols

A detailed understanding of the SAR of these compounds relies on robust and reproducible experimental data. The following is a typical protocol for a radioligand binding assay to determine the affinity of compounds for monoamine transporters.

Radioligand Binding Assay for DAT, NET, and SERT

1. Materials and Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT)

  • Test compounds (this compound analogs)

  • 96-well plates

  • Scintillation fluid and a scintillation counter

2. Cell Culture and Membrane Preparation:

  • Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

  • Harvest the cells and homogenize them in ice-cold assay buffer.

  • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer. This process is repeated twice to wash the membranes.

  • Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., BCA assay).

3. Binding Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • 100 µL of the cell membrane preparation.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

General Structure of this compound Analogs

Caption: General chemical structure of this compound highlighting key positions for SAR studies.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start: Transfected Cell Culture membrane_prep Cell Harvesting & Membrane Preparation start->membrane_prep assay_setup Assay Plate Setup (Total, Non-specific, Test Compound) membrane_prep->assay_setup incubation Incubation with Radioligand and Membranes assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End: SAR Data analysis->end

Caption: A typical experimental workflow for determining the binding affinity of test compounds to monoamine transporters using a radioligand binding assay.

References

A Comparative Guide to the Synthesis of Substituted Aminoindanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminoindanes are a class of compounds with significant interest in medicinal chemistry and drug development, forming the core structure of various pharmaceuticals. The synthesis of these molecules can be approached through several distinct routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common and emerging methods for the synthesis of substituted aminoindanes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Comparison of Key Synthesis Routes

The selection of a synthetic route for a particular substituted aminoindane is a critical decision that impacts yield, purity, stereoselectivity, and scalability. The following table summarizes the quantitative data for four primary methods: Reductive Amination, the Leuckart-Wallach Reaction, Buchwald-Hartwig Amination, and Asymmetric [3+2] Annulation.

Synthesis Route Starting Material Key Reagents & Conditions Product Yield (%) Enantio-/Diastereo-selectivity Key Advantages Key Disadvantages
Reductive Amination 1-IndanonePropargylamine, Imine Reductase (IRED), NADPH, Glucose(R)-Rasagiline>99% conversion>99% ee (R)High enantioselectivity, mild enzymatic conditions.Requires specific enzymes, potential substrate limitations.
Leuckart-Wallach Reaction 1-IndanoneAmmonium formate, Formic acid1-Aminoindane (as N-formyl derivative)~65-75%RacemicSimple, inexpensive reagents.High reaction temperatures, formation of byproducts, requires subsequent hydrolysis.
Buchwald-Hartwig Amination 1-BromoindaneAmmonia surrogate (e.g., LiN(SiMe3)2), Pd catalyst, Ligand1-Aminoindane80-95%RacemicHigh yields, broad substrate scope, good functional group tolerance.Expensive catalysts and ligands, requires inert atmosphere.
Asymmetric [3+2] Annulation Aromatic Aldimine & AlkeneChiral Scandium CatalystMulti-substituted 1-AminoindaneUp to 99%Up to >19:1 dr, 99:1 erHigh diastereo- and enantioselectivity, 100% atom economy.Novel method, catalyst may not be commercially available.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

Reductive_Amination Indanone Substituted Indanone Imine_Intermediate Imine_Intermediate Indanone->Imine_Intermediate Condensation Amine Amine Source (e.g., NH3, R-NH2) Amine->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd) Aminoindane Substituted Aminoindane Imine_Intermediate->Aminoindane Reduction

Caption: Reductive Amination Workflow.

Leuckart_Wallach Indanone Substituted Indanone N_Formyl_Intermediate N-Formyl Aminoindane Indanone->N_Formyl_Intermediate Reductive Formylation Formic_Acid_Derivative Formic Acid Derivative (e.g., Ammonium Formate) Formic_Acid_Derivative->N_Formyl_Intermediate Aminoindane Substituted Aminoindane N_Formyl_Intermediate->Aminoindane Deprotection Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Aminoindane

Caption: Leuckart-Wallach Reaction Pathway.

Buchwald_Hartwig Haloindane Substituted Haloindane (Br, Cl) Aminoindane Substituted Aminoindane Haloindane->Aminoindane Cross-Coupling Amine_Source Amine or Ammonia Equivalent Amine_Source->Aminoindane Pd_Catalyst Palladium Catalyst & Ligand Base Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig Amination Scheme.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation.

Asymmetric Reductive Amination for the Synthesis of (R)-Rasagiline

Objective: To synthesize (R)-rasagiline from 1-indanone and propargylamine using an imine reductase.

Materials:

  • 1-Indanone

  • Propargylamine

  • Imine reductase (IRED)

  • NADPH

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve 1-indanone and propargylamine in the buffer solution.

  • Add the imine reductase, NADPH, glucose, and glucose dehydrogenase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-rasagiline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Leuckart-Wallach Reaction for the Synthesis of 1-Aminoindane

Objective: To synthesize 1-aminoindane from 1-indanone via the Leuckart-Wallach reaction.

Materials:

  • 1-Indanone

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 1-indanone with an excess of ammonium formate and formic acid.

  • Heat the mixture to a high temperature (typically 160-185 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • To hydrolyze the intermediate N-formyl-1-aminoindane, add concentrated hydrochloric acid and heat the mixture under reflux.

  • After hydrolysis is complete, cool the mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 1-aminoindane.

Buchwald-Hartwig Amination for the Synthesis of 1-Aminoindane

Objective: To synthesize 1-aminoindane from 1-bromoindane using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 1-Bromoindane

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) as an ammonia surrogate

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Anhydrous toluene or dioxane as solvent

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • To the vessel, add the palladium catalyst, the phosphine ligand, and the anhydrous solvent.

  • Add 1-bromoindane and lithium bis(trimethylsilyl)amide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature and quench with aqueous hydrochloric acid to hydrolyze the silylamine intermediate.

  • Neutralize the aqueous layer with a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over a drying agent, filter, and concentrate.

  • Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Conclusion

The synthesis of substituted aminoindanes can be achieved through a variety of methods, each with distinct characteristics. For enantiomerically pure products, asymmetric reductive amination using biocatalysts offers excellent selectivity under mild conditions. The Leuckart-Wallach reaction provides a classical, cost-effective approach for racemic products, though it requires harsh conditions. For high-yielding and functional group tolerant syntheses of racemic aminoindanes from halo-precursors, the Buchwald-Hartwig amination is a powerful and versatile tool. Finally, emerging techniques like asymmetric [3+2] annulation present highly efficient and atom-economical routes to complex, multi-substituted chiral aminoindanes, paving the way for future innovations in this field. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and available resources.

A Comparative Guide to Analytical Methods for the Quantification of 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a synthetic aminoindane derivative.[1] Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines common analytical techniques applicable to similar psychoactive substances and amines. The comparison is based on established principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7] Key validation characteristics, as defined by the ICH, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3][5] These parameters ensure the reliability, reproducibility, and accuracy of the analytical data.[3]

Potential Analytical Techniques

Based on the analysis of structurally related compounds and psychoactive substances, the following techniques are considered suitable for the quantification of this compound:[8][9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or Diode-Array Detection (DAD).

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

These chromatographic techniques are widely used for the separation and quantification of small molecules in various matrices.[9][10][11]

Comparison of Analytical Methods

The following table summarizes a hypothetical comparison of the potential analytical methods based on typical performance characteristics observed for similar analytes. The actual performance for this compound would need to be experimentally determined.

Parameter HPLC/UHPLC-MS HPLC-DAD GC-FID GC-MS
Specificity Very HighHighModerate to HighVery High
Linearity (r²) >0.99>0.99>0.99>0.99
Accuracy (% Recovery) 98-102%98-102%95-105%98-102%
Precision (%RSD) < 2%< 2%< 5%< 3%
Limit of Quantification (LOQ) Very Low (pg/mL to ng/mL)Low (ng/mL)Moderate (µg/mL)Low (ng/mL)
Robustness GoodGoodGoodGood
Sample Throughput High (with UHPLC)Moderate to HighModerateModerate

Experimental Protocols

Below is a generalized experimental protocol for the quantification of this compound using HPLC-DAD. This protocol would require optimization and validation for this specific analyte.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

3. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte.

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, it may involve simple dissolution in the mobile phase. For a drug product, it may require extraction.

5. Validation Parameters to be Assessed (as per ICH Q2(R1)/Q2(R2)):

  • Specificity: Analyze blank samples, a placebo, and the analyte to demonstrate that the method is specific for the analyte of interest.

  • Linearity: Analyze a series of at least five concentrations of the analyte and plot the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Determine the recovery of the analyte in a placebo matrix spiked with known amounts of the analyte at different concentration levels.

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day, with the same analyst and instrument.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts and/or different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Documentation define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Technique define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance specificity Specificity define_acceptance->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_criteria Performance Criteria cluster_methods Analytical Methods specificity Specificity hplc_ms HPLC/UHPLC-MS specificity->hplc_ms Very High hplc_dad HPLC-DAD specificity->hplc_dad High gc_fid GC-FID specificity->gc_fid Moderate gc_ms GC-MS specificity->gc_ms Very High sensitivity Sensitivity (LOQ) sensitivity->hplc_ms Very Low sensitivity->hplc_dad Low sensitivity->gc_fid High sensitivity->gc_ms Low precision Precision (%RSD) precision->hplc_ms < 2% precision->hplc_dad < 2% precision->gc_fid < 5% precision->gc_ms < 3% throughput Sample Throughput throughput->hplc_ms High throughput->hplc_dad Moderate throughput->gc_fid Moderate throughput->gc_ms Moderate

Caption: Comparison of analytical method performance.

References

A Comparative Guide to the In Vitro and In Vivo Profile of 5-ethyl-2,3-dihydro-1H-inden-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available experimental data for 5-ethyl-2,3-dihydro-1H-inden-2-amine and its structurally related analogs. Due to a scarcity of published in vitro and in vivo studies on this compound, this document leverages data from closely related 2-aminoindane derivatives to infer its potential pharmacological profile. The primary focus is on the interaction of these compounds with monoamine transporters, which is a key characteristic of this chemical class.

Introduction to this compound

This compound is a derivative of 2-aminoindane, a structural template known for its psychoactive and neurochemical properties. Compounds in this family are recognized for their interaction with plasma membrane monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] The ethyl substituent at the 5-position of the indane ring is expected to modulate its potency and selectivity towards these transporters. While direct experimental data for this specific analog is limited, its potential biological activities are suggested to include neurochemical, antimicrobial, and anticancer effects.[1]

Comparative In Vitro Data of 2-Aminoindane Analogs

The following table summarizes the in vitro binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of several 2-aminoindane analogs at the dopamine, norepinephrine, and serotonin transporters. This data provides a basis for understanding the structure-activity relationships within this class and for predicting the potential profile of this compound.

Table 1: In Vitro Monoamine Transporter Interaction of 2-Aminoindane Analogs

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
2-Aminoindan (2-AI)120291100180303300[1]
5-Iodo-2-aminoindane (5-IAI)33591504560210[2]
5-Methoxy-2-aminoindan (MEAI)>100002800460>100001800800[1]
5,6-Methylenedioxy-2-aminoindan (MDAI)12001901101500250160[1]

Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

Discussion of Structure-Activity Relationships

The data presented in Table 1 reveals that substitutions on the indane ring significantly influence the affinity and selectivity of these compounds for the monoamine transporters.

  • 2-Aminoindan (2-AI): The parent compound displays a preference for NET and DAT over SERT.[1]

  • 5-Iodo-2-aminoindane (5-IAI): The addition of an iodine atom at the 5-position appears to enhance potency at all three transporters, with a notable increase in SERT affinity compared to 2-AI.[2]

  • 5-Methoxy-2-aminoindan (MEAI): A methoxy group at the 5-position dramatically reduces affinity for DAT and NET, while moderately affecting SERT.[1]

  • 5,6-Methylenedioxy-2-aminoindan (MDAI): This substitution pattern leads to a preference for SERT and NET, with a reduced affinity for DAT.[1]

Based on these trends, it can be hypothesized that this compound, with an electron-donating ethyl group at the 5-position, may exhibit a profile with significant affinity for DAT and NET, and potentially moderate affinity for SERT. However, empirical testing is required to confirm this.

Additional Receptor Interactions

Studies on 2-aminoindane derivatives have also revealed interactions with other receptor systems, which could contribute to their overall pharmacological effects.

Table 2: In Vitro Binding Affinities (Ki, nM) at Other Receptors

Compoundα2A-adrenergicα2B-adrenergicα2C-adrenergic5-HT2BReference
2-Aminoindan (2-AI)13421141>10000[1]
5-Iodo-2-aminoindane (5-IAI)2604809085[2]
5-Methoxy-2-aminoindan (MEAI)1100200027060[1]
5,6-Methylenedioxy-2-aminoindan (MDAI)8501300320120[1]

These findings indicate that some 2-aminoindane analogs possess moderate to high affinity for α2-adrenergic and 5-HT2B receptors, suggesting a more complex pharmacological profile than just monoamine transporter inhibition.

In Vivo Studies of 2-Aminoindane Analogs

While specific in vivo data for this compound is not available, studies on related compounds provide insights into their potential effects in living systems. For instance, in vivo microdialysis studies in rats have shown that compounds like mephedrone and methylone, which are structurally related to the aminoindane class, increase the release of dopamine and serotonin in the brain.[2] The behavioral effects of 2-aminoindane derivatives are predicted to range from amphetamine-like for DAT/NET selective compounds to MDMA-like for more SERT-selective analogs.[1]

Experimental Protocols

Detailed experimental protocols for the types of studies cited are crucial for reproducibility and comparison.

In Vitro Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

  • Methodology:

    • Prepare cell membranes expressing the target protein (e.g., DAT, NET, SERT).

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at various concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Synaptosomal Uptake Assays

  • Objective: To measure the functional potency (IC50) of a compound to inhibit neurotransmitter uptake.

  • Methodology:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC50 value by non-linear regression analysis.

Visualizations

The following diagrams illustrate the general mechanism of action and a typical workflow for the evaluation of 2-aminoindane derivatives.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release MAO Monoamine Oxidase Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MAO Degradation Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Aminoindane 2-Aminoindane Analog Aminoindane->Transporter Inhibition

Caption: Mechanism of action of 2-aminoindane analogs at the monoamine synapse.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_SAR Analysis Binding Radioligand Binding Assays (Ki at DAT, NET, SERT) Uptake Synaptosomal Uptake Assays (IC50 at DAT, NET, SERT) Binding->Uptake SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR ReceptorScreen Off-target Receptor Screening Uptake->ReceptorScreen Uptake->SAR Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) ReceptorScreen->Microdialysis ReceptorScreen->SAR Behavioral Behavioral Assays (Locomotor Activity, Drug Discrimination) Microdialysis->Behavioral Microdialysis->SAR PK Pharmacokinetic Studies (ADME) Behavioral->PK Behavioral->SAR

Caption: A typical experimental workflow for the evaluation of novel psychoactive substances.

Conclusion

While direct experimental data on this compound remains limited, the analysis of its close structural analogs provides a valuable framework for predicting its potential pharmacological profile. Based on the available data for other 2-aminoindane derivatives, it is likely that this compound acts as a monoamine transporter inhibitor. The precise potency and selectivity of this compound at DAT, NET, and SERT, as well as its activity at other receptors, can only be determined through dedicated in vitro and in vivo studies. The experimental protocols and workflows outlined in this guide provide a roadmap for such future investigations. This comparative approach underscores the importance of systematic structure-activity relationship studies in the field of drug discovery and development.

References

A Comparative Pharmacological Guide to Mono- and Di-Substituted Aminoindanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of various mono- and di-substituted aminoindanes, a class of compounds with significant interest in neuropharmacology and medicinal chemistry. The information presented herein is supported by experimental data to aid in research and development efforts.

Introduction to Aminoindanes

Aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines. They are characterized by an indane ring system with an amino group substitution. Variations in the substitution pattern on the aromatic ring and the amino group lead to a diverse range of pharmacological activities, primarily through modulation of monoamine neurotransmitter systems. This guide focuses on a selection of mono- and di-substituted aminoindanes, including 2-Aminoindane (2-AI), 5,6-Methylenedioxy-2-aminoindane (MDAI), 5-Iodo-2-aminoindane (5-IAI), 5-Methoxy-2-aminoindane (5-MeO-AI), and 5-Methoxy-6-methyl-2-aminoindane (MMAI).

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities, functional activities, and metabolic stability of the selected aminoindane derivatives.

Table 1: Receptor Binding Affinities (Ki, nM)
CompoundDATNETSERTα2A-ARα2B-ARα2C-AR5-HT2B
2-AI >10,000>10,000>10,000134[1][2]211[1][2]41[1][2]>10,000
MDAI >10,000>10,0004,822>10,000>10,000>10,000>10,000
5-IAI NDNDNDNDNDNDND
5-MeO-AI >10,000>10,000>10,0006701,0501,230890
MMAI >10,000>10,000>10,0007201,1001,300650

ND: Not Determined from the available search results.

Table 2: Functional Activity - Monoamine Release (EC50, nM)
CompoundDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) Release
2-AI 43986>10,000
MDAI 4,960380237
5-IAI NDNDND
5-MeO-AI 8,7801,430291
MMAI >10,000>10,000150
Table 3: Metabolic Stability in Human Liver Microsomes (pHLM)
CompoundMetabolic Fate in pHLMHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
2-AI Unmetabolized[1][3][4]NDND
MDAI NDNDND
5-IAI NDNDND
5-MeO-AI NDNDND
MMAI NDNDND

ND: Not Determined from the available search results. In vitro studies with pooled human liver microsomes (pHLM) showed that 2-AI was largely unmetabolized, while its N-methylated analog, NM-2-AI, underwent hydroxylation[1][3][4]. Quantitative metabolic stability data for the other listed aminoindanes were not available in the searched literature.

Experimental Protocols

Radioligand Binding Assays

Receptor binding affinities are determined using radioligand binding assays with membrane preparations from cells expressing the target receptor or from brain tissue. The general protocol involves:

  • Membrane Preparation: Homogenization of cells or tissues in a suitable buffer, followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Reaction: Incubation of a fixed concentration of a specific radioligand (e.g., [³H]-ligand) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Rapid filtration of the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assays

The ability of aminoindanes to induce the release of monoamine neurotransmitters is typically assessed using in vitro release assays with synaptosomes or cells expressing the respective monoamine transporters (DAT, NET, SERT). A common protocol is as follows:

  • Preparation of Synaptosomes or Transfected Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) by homogenization and differential centrifugation. Alternatively, cell lines (e.g., HEK293) stably expressing the human monoamine transporters are used.

  • Loading with Radiolabeled Neurotransmitter: The synaptosomes or cells are pre-incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) to allow for its uptake via the transporters.

  • Initiation of Release: After washing to remove excess extracellular radiolabel, the loaded preparations are exposed to various concentrations of the test compound.

  • Sample Collection and Measurement: At specific time points, the incubation is terminated, and the amount of radiolabeled neurotransmitter released into the supernatant is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is determined from the dose-response curves.

Microsomal Stability Assay

The metabolic stability of the compounds is evaluated using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The protocol generally includes:

  • Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of a NADPH-regenerating system to initiate the metabolic reactions.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Calculation: The half-life (t1/2) of the compound in the microsomal preparation is calculated from the rate of disappearance of the parent compound over time. The intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Mandatory Visualization

Signaling Pathway of Aminoindane Action

Aminoindane_Signaling cluster_extracellular Extracellular Space cluster_membrane Synaptic Membrane cluster_intracellular Presynaptic Terminal Aminoindane Aminoindane (Mono- or Di-substituted) MAT Monoamine Transporter (DAT, NET, or SERT) Aminoindane->MAT Binds to and/or is transported by Receptor Presynaptic Receptor (e.g., α2-AR) Aminoindane->Receptor May bind to Released_Monoamine Released Monoamine MAT->Released_Monoamine Induces Reverse Transport (Efflux) Receptor->MAT Modulates Activity Vesicle Synaptic Vesicle Monoamine Monoamine (DA, NE, or 5-HT) Vesicle->Monoamine Stores Monoamine->Released_Monoamine Released from Cytosol

Caption: Proposed signaling pathway for aminoindane action at the presynaptic terminal.

General Experimental Workflow for Pharmacological Characterization

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Aminoindane Analogs Purity Purity & Structural Verification (e.g., NMR, MS) Synthesis->Purity Binding Radioligand Binding Assays (Ki determination) Purity->Binding Functional Monoamine Release Assays (EC50 determination) Purity->Functional Metabolism Metabolic Stability Assays (t1/2, CLint determination) Purity->Metabolism Data_Table Tabulation of Quantitative Data Binding->Data_Table Functional->Data_Table Metabolism->Data_Table Comparison Comparative Analysis of Structure-Activity Relationships Data_Table->Comparison

Caption: General workflow for the pharmacological characterization of aminoindanes.

References

Benchmarking 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Comparative Analysis Against Known Neurotransmitter Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research compound 5-ethyl-2,3-dihydro-1H-inden-2-amine against established neurotransmitter uptake inhibitors. Due to the limited availability of public data on this compound, this document utilizes data for the structurally related parent compound, 2-aminoindane, as a proxy for potential activity. This guide is intended to serve as a resource for researchers interested in the pharmacological profile of aminoindane derivatives.

Introduction to this compound

Comparative Analysis of Inhibitory Potency

To provide a framework for evaluating the potential efficacy of this compound, the following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for the parent compound, 2-aminoindane, and well-characterized benchmark inhibitors for DAT, NET, and SERT.

CompoundDAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT (Ki/IC50, nM)Selectivity Profile
2-Aminoindane (Proxy) Selective SubstrateSelective SubstrateWeakly ActiveNET/DAT > SERT
GBR-12909 (DAT Benchmark) 1[1]>100>100Highly DAT Selective
Desipramine (NET Benchmark) -0.0254 µM (IC50)[2]-NET Selective
Fluoxetine (SERT Benchmark) --~5.4 (IC50)[3]SERT Selective

Note: The data for 2-aminoindane is qualitative, indicating its primary action as a substrate (releaser) at NET and DAT rather than a pure inhibitor. This suggests that this compound may also function as a substrate, a characteristic that should be experimentally determined.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of research findings. The following is a representative protocol for an in vitro neurotransmitter uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

In Vitro Radiolabeled Neurotransmitter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably transfected with human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin

  • Test compound (this compound) and benchmark inhibitors

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in appropriate medium until they reach approximately 80-90% confluency.

  • Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells twice with KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound or a benchmark inhibitor to each well. For each compound, a concentration range spanning at least three orders of magnitude should be tested in triplicate. Include control wells with buffer only (total uptake) and wells with a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to determine non-specific uptake. Incubate for 15-20 minutes at room temperature.

  • Uptake Initiation: Add 100 µL of KRH buffer containing the radiolabeled neurotransmitter ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin) at a final concentration close to its Km for the respective transporter (typically in the low nanomolar range).

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The optimal time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubate for at least 30 minutes.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Express the data for each concentration of the test compound as a percentage of the specific uptake in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Culture HEK293 Cells plate Plate Cells in 96-well Plate culture->plate wash1 Wash Cells plate->wash1 preincubate Pre-incubate with Inhibitor wash1->preincubate add_radioligand Add Radiolabeled Neurotransmitter preincubate->add_radioligand incubate Incubate for Uptake add_radioligand->incubate wash2 Terminate with Cold Wash incubate->wash2 lyse Lyse Cells wash2->lyse count Scintillation Counting lyse->count calculate Calculate Specific Uptake count->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Fig. 1: Experimental workflow for the in vitro neurotransmitter uptake assay.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space NT Neurotransmitter Transporter Monoamine Transporter (DAT, NET, or SERT) NT->Transporter Binds Inhibitor Inhibitor Inhibitor->Transporter Competitively Inhibits NT_in Neurotransmitter (Uptake) Transporter->NT_in Translocates

References

Safety Operating Guide

Navigating the Safe Disposal of 5-ethyl-2,3-dihydro-1H-inden-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-ethyl-2,3-dihydro-1H-inden-2-amine, a synthetic aminoindane derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin and eye contact. All handling of this compound should be conducted within a certified fume hood or glovebox to mitigate the risk of inhalation.

II. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is the foundation of a safe disposal plan. Follow these steps meticulously to ensure that this compound waste is managed correctly from the point of generation.

  • Designate a Waste Container: Select a clearly labeled, leak-proof, and airtight container compatible with amine compounds. The original container of the main component can often be used. Do not use metal containers for corrosive waste.

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components of the waste stream.

  • Collection of Waste:

    • Solid Waste: Collect any solid waste contaminated with this compound, such as contaminated lab supplies (e.g., weighing boats, gloves, paper towels), in the designated hazardous waste container.

    • Liquid Waste: For liquid waste containing this compound, use a container designed for liquids. The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[1]

  • Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste.[1][2] Store the container in a designated, well-ventilated satellite accumulation area (SAA) away from incompatible materials.

III. Disposal Procedure: Partnering with Certified Professionals

The disposal of this compound must be carried out by a licensed and certified hazardous waste disposal agency to ensure compliance with all local, state, and federal regulations.

  • Engage a Certified Waste Disposal Service: Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracts with certified waste disposal companies. Contact your EHS office to schedule a pickup.

  • Documentation: Complete all necessary paperwork, such as a hazardous waste pickup request form. This will typically require listing the chemical name, quantity, and hazard information.

  • Pickup and Transport: The certified waste disposal professionals will collect the sealed and labeled container for transport to a permitted treatment, storage, and disposal facility (TSDF).

IV. Decontamination of Labware

Thoroughly decontaminate any labware that has come into contact with this compound.

  • Initial Rinse: The first rinse of the glassware or equipment must be collected as hazardous waste and added to your designated waste container.[1]

  • Subsequent Rinses: After the initial hazardous waste rinse, wash the labware with an appropriate solvent and then with soap and water.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound waste container Select & Label 'Hazardous Waste' Container start->container collect Collect Solid & Liquid Waste container->collect seal Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Disposal Paperwork contact_ehs->documentation pickup Certified Vendor Picks Up Waste documentation->pickup

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-ethyl-2,3-dihydro-1H-inden-2-amine (CAS No. 1379111-48-4), a compound utilized in pharmaceutical research.[] Adherence to these procedural steps is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[2] For a related compound, 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, the use of personal protective equipment is also advised.[3]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo prevent direct skin contact.[2]
Eye Protection ANSI-approved safety gogglesTo protect eyes from splashes.[2]
Body Protection Chemical-resistant lab coatTo protect against contamination of personal clothing.[2]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if exposure limits are exceeded or if irritation occurs.

Operational Plan: Safe Handling Procedure

All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glovebox to minimize inhalation risks.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above and illustrated in the workflow diagram below.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust or airborne particles.

  • In Solution: When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible.

  • Post-Handling: After completing the work, thoroughly decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, as shown in the diagram below.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[3]

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety.

  • Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be segregated into clearly labeled, airtight containers.[2]

  • Disposal Method: Do not dispose of this chemical down the drain. Partner with a certified waste disposal service to ensure compliance with all local, state, and federal environmental regulations.[2] For larger quantities or in remote locations without access to disposal services, incineration is a preferred method for destroying illicit drug-related chemicals, though this should be conducted by trained professionals.

PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Goggles Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
Reactant of Route 2
5-ethyl-2,3-dihydro-1H-inden-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.